molecular formula C11H15BrN2O2 B592105 tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate CAS No. 1188477-11-3

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Cat. No.: B592105
CAS No.: 1188477-11-3
M. Wt: 287.157
InChI Key: VZSVACAXEJGOMW-UHFFFAOYSA-N
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Description

Tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C11H15BrN2O2 and its molecular weight is 287.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSVACAXEJGOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672086
Record name tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188477-11-3
Record name tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in medicinal chemistry and organic synthesis.

Chemical Properties and Identification

This compound is a halogenated pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the methylamine substituent. This structure makes it a valuable building block for introducing the 5-bromo-2-methylaminopyridine moiety in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1]
CAS Number 1188477-11-3[1]
Molecular Formula C₁₁H₁₅BrN₂O₂[1]
Synonyms (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester, 2-(Boc-aminomethyl)-5-bromopyridine[1]

Table 2: Physicochemical Properties (Computed)

PropertyValueSource
Molecular Weight 287.15 g/mol PubChem[1]
Exact Mass 286.03169 DaPubChem[1]
XLogP3 2.1PubChem[1]
Topological Polar Surface Area 51.2 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Note: The data in Table 2 are computationally derived and have not been experimentally verified.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 5-bromopyridine-2-carbonitrile. The overall synthetic pathway involves the reduction of the nitrile to a primary amine, followed by the protection of the amine with a Boc group.

Synthesis_Workflow start 5-Bromopyridine-2-carbonitrile intermediate (5-Bromopyridin-2-yl)methanamine start->intermediate Nitrile Reduction product This compound intermediate->product Boc Protection

Caption: Synthetic workflow for this compound.

Step 1: Reduction of 5-Bromopyridine-2-carbonitrile

The first step is the reduction of the nitrile group of 5-bromopyridine-2-carbonitrile to form (5-bromopyridin-2-yl)methanamine. A common method for this transformation is catalytic hydrogenation or reduction with a metal hydride. A nickel boride catalyzed reduction is a mild and effective option.[2]

Experimental Protocol: Nitrile Reduction

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromopyridine-2-carbonitrile (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add nickel(II) chloride (0.2 eq) to the solution.

  • Reducing Agent: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise. The reaction is exothermic and will generate gas.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction with water. Filter the mixture to remove the nickel boride catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-bromopyridin-2-yl)methanamine, which can often be used in the next step without further purification.

Step 2: Boc Protection of (5-Bromopyridin-2-yl)methanamine

The second step involves the protection of the primary amine of (5-bromopyridin-2-yl)methanamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

Experimental Protocol: Boc Protection

  • Reaction Setup: Dissolve the crude (5-bromopyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of THF and water.

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate, to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for several hours until the starting material is consumed, as monitored by TLC.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Data

¹H NMR (CDCl₃) Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H6~8.5d1H
Pyridine-H4~7.8dd1H
Pyridine-H3~7.2d1H
NH~5.9br s1H
CH₂~4.4d2H
C(CH₃)₃~1.45s9H
¹³C NMR (CDCl₃) Predicted Chemical Shift (ppm)
C=O~156
Pyridine-C2~158
Pyridine-C6~150
Pyridine-C4~140
Pyridine-C5~120
Pyridine-C3~122
C(CH₃)₃~80
CH₂~46
C(CH₃)₃~28

Note: These are predicted values and should be confirmed by experimental data.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The bromine atom on the pyridine ring provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized.

Logical_Relationship cluster_0 This compound cluster_1 Synthetic Utility cluster_2 Applications Compound C₁₁H₁₅BrN₂O₂ CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Compound->CrossCoupling Br at C5 Deprotection Boc Deprotection Compound->Deprotection Boc Group Pharma Pharmaceutical Synthesis CrossCoupling->Pharma Deprotection->Pharma MedChem Medicinal Chemistry Libraries Pharma->MedChem

References

A Technical Guide to tert-Butyl N-[(5-bromopyridin-2-yl)methyl]carbamate for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a representative experimental protocol for its synthesis, and its applications in the development of complex therapeutic agents. This guide is intended to serve as a critical resource for researchers engaged in synthetic chemistry and drug development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate .[1] It is also commonly referred to by other names such as (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester and 2-(Boc-aminomethyl)-5-bromopyridine.[1] This compound is frequently utilized as a stable, protected amine for further chemical modifications.

Physicochemical Data

The key quantitative properties of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate are summarized in the table below, with data primarily sourced from the PubChem database.[1]

PropertyValue
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
Exact Mass 286.03169 Da
XLogP3 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
CAS Number 1188477-11-3

Synthesis and Experimental Protocol

The synthesis of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate is typically achieved through the N-tert-butoxycarbonylation (Boc protection) of the corresponding primary amine, (5-bromopyridin-2-yl)methanamine. This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.

General Synthesis Workflow

The diagram below illustrates the general synthetic pathway for the preparation of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate.

G cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_product Product start (5-bromopyridin-2-yl)methanamine reagent Di-tert-butyl dicarbonate ((Boc)₂O) Solvent (e.g., THF, DCM) Base (optional, e.g., Et₃N) start->reagent N-Boc Protection product tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate reagent->product

Synthetic workflow for the target compound.
Detailed Experimental Protocol

This protocol is a representative method for the N-Boc protection of a primary amine and can be adapted for the synthesis of the title compound.

Materials:

  • (5-bromopyridin-2-yl)methanamine (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Triethylamine (Et₃N) (optional, 1.2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve (5-bromopyridin-2-yl)methanamine in anhydrous THF or DCM.

  • If using, add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate to the reaction mixture portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate.

Applications in Drug Discovery and Development

Tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate is a valuable intermediate in the synthesis of more complex molecules for drug discovery.[2] The Boc-protected amine provides a stable handle for further chemical transformations, while the bromo-substituted pyridine ring is a versatile functional group for cross-coupling reactions.

Logical Relationship in Drug Intermediate Synthesis

The following diagram illustrates the role of this compound as a versatile building block, highlighting its key reactive sites for further elaboration into potential drug candidates.

G cluster_reactions Synthetic Transformations cluster_products Intermediate Products cluster_final Final Application compound tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate deprotection Boc Deprotection (e.g., TFA, HCl) compound->deprotection Amine Site cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) compound->cross_coupling Bromine Site free_amine Primary Amine Intermediate deprotection->free_amine coupled_product Functionalized Pyridine Intermediate cross_coupling->coupled_product final_product Complex Drug Candidates free_amine->final_product Further Synthesis coupled_product->final_product Further Synthesis

Role as a versatile drug discovery intermediate.

The primary amine can be deprotected under acidic conditions to participate in amide bond formations, reductive aminations, or other nucleophilic reactions. The bromine atom on the pyridine ring is a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. These transformations are fundamental in the construction of novel scaffolds for targeted therapies.

Conclusion

Tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate is a strategically important molecule for the synthesis of novel compounds in the pharmaceutical industry. Its well-defined structure and the differential reactivity of its functional groups make it an ideal starting material for the construction of diverse molecular architectures. This guide provides the essential technical information for its synthesis and application, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

In-Depth Technical Guide: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1188477-11-3

Abstract

This technical guide provides a comprehensive overview of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key building block in contemporary drug discovery and development. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and discusses its significant application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a consolidated resource of technical data and methodologies.

Introduction

This compound is a pyridinylmethylcarbamate derivative that has gained prominence as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates a bromo-substituted pyridine ring, a common scaffold in medicinal chemistry, and a Boc-protected amine, which allows for facile deprotection and subsequent elaboration. This unique combination of functional groups makes it an attractive component for the construction of bifunctional molecules, most notably as a linker element in the design of PROTACs.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These data have been aggregated from various chemical databases and supplier specifications.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 1188477-11-3
IUPAC Name tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1]
Molecular Formula C₁₁H₁₅BrN₂O₂[1]
Molecular Weight 287.15 g/mol [1]
InChI Key VZSVACAXEJGOMW-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br[1]
Synonyms (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester, 2-(Boc-aminomethyl)-5-bromopyridine[1]
Table 2: Physical and Chemical Properties
PropertyValueSource
Physical Form SolidCommercial Suppliers
XLogP3 2.1Computed by XLogP3 3.0
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 3Computed
Rotatable Bond Count 4Computed
Exact Mass 286.03169 DaComputed
Monoisotopic Mass 286.03169 DaComputed

Synthesis and Experimental Protocols

Synthesis Workflow

G A 5-Bromo-2-cyanopyridine B Reduction A->B C (5-Bromopyridin-2-yl)methanamine B->C F Reagents: - LiAlH4 or H2/Raney Ni B->F D Boc Protection C->D E This compound D->E G Reagents: - Di-tert-butyl dicarbonate (Boc)2O - Base (e.g., Triethylamine) - Solvent (e.g., Dichloromethane) D->G

A representative synthetic workflow for the preparation of the target compound.
Experimental Protocol: Synthesis of (5-Bromopyridin-2-yl)methanamine (Precursor)

Materials:

  • 5-Bromo-2-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous diethyl ether or ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure (Conceptual):

  • In a dry round-bottom flask under an inert atmosphere, a solution of 5-bromo-2-cyanopyridine in an appropriate anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction or ethanol for catalytic hydrogenation) is prepared.

  • The reducing agent (e.g., LiAlH₄ is added portion-wise at 0 °C, or a catalytic amount of Raney Nickel is added) is introduced to the solution.

  • If using catalytic hydrogenation, the flask is evacuated and filled with hydrogen gas, and the reaction is stirred vigorously. If using LiAlH₄, the reaction is typically stirred at room temperature or gently refluxed until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched (e.g., by the sequential addition of water and NaOH solution for the LiAlH₄ reaction).

  • The crude product is extracted into an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-bromopyridin-2-yl)methanamine.

Experimental Protocol: Boc Protection

Materials:

  • (5-Bromopyridin-2-yl)methanamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of (5-bromopyridin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added triethylamine (1.2 eq).

  • The solution is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with the progress of the reaction monitored by TLC.

  • Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ solution and then with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.

Spectroscopic and Analytical Data (Representative)

While specific, published spectra for this exact compound are scarce, the following table provides expected and analogous data based on similar structures and general principles of spectroscopy.

Table 3: Spectroscopic and Analytical Data
Data TypeDescription
¹H NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~8.5 (s, 1H, pyridinyl-H), ~7.8 (d, 1H, pyridinyl-H), ~7.2 (d, 1H, pyridinyl-H), ~5.5 (br s, 1H, NH), ~4.4 (d, 2H, CH₂), ~1.5 (s, 9H, C(CH₃)₃). Note: These are estimations based on the non-brominated analogue.
¹³C NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~158 (C=O), ~156 (pyridinyl-C), ~150 (pyridinyl-C), ~140 (pyridinyl-C), ~122 (pyridinyl-C), ~120 (pyridinyl-C), ~80 (C(CH₃)₃), ~45 (CH₂), ~28 (C(CH₃)₃). Note: These are estimations based on the non-brominated analogue.
Mass Spec (ESI-MS) Expected m/z for [M+H]⁺: 287.0/289.0 (due to bromine isotopes).
HPLC A reverse-phase HPLC method would be suitable for purity analysis, likely using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a linker or building block in the synthesis of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The title compound serves as a versatile precursor for the linker component. The Boc-protected amine provides a latent nucleophile that, after deprotection, can be readily coupled to other molecular fragments. The bromo-substituted pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker to either the target protein ligand or the E3 ligase ligand.

PROTAC Mechanism of Action

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitin Transfer A Target Protein B PROTAC A->B D Ubiquitination A->D B->D C E3 Ubiquitin Ligase C->B C->D E Ubiquitinated Target Protein D->E F Proteasomal Degradation E->F G Degraded Protein (Amino Acids) F->G

The general mechanism of action for a PROTAC.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Table 4: Hazard Information
Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Table 5: Precautionary Statements
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of PROTACs. Its straightforward, albeit not publicly detailed, synthesis and the reactivity of its functional groups make it a key component for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and developers in the pharmaceutical sciences.

References

A Comprehensive Technical Guide to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Compound Profile and Physicochemical Properties

This compound is a BOC-protected amine derivative of 5-bromo-2-(aminomethyl)pyridine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step organic syntheses, preventing the secondary amine from undergoing unintended reactions while other parts of the molecule are being modified.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 287.15 g/mol [1]
Molecular Formula C₁₁H₁₅BrN₂O₂[1]
CAS Number 1188477-11-3[1]
Exact Mass 286.03169 Da[1]
LogP (calculated) 3.26[2]
Polar Surface Area 51.22 Ų[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-Boc protection of the corresponding primary amine, (5-Bromopyridin-2-yl)methanamine. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: N-Boc Protection of (5-Bromopyridin-2-yl)methanamine

This protocol is a representative procedure based on established methods for the N-tert-butoxycarbonylation of amines.

Materials:

  • (5-Bromopyridin-2-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve (5-Bromopyridin-2-yl)methanamine (1.0 equivalent) in the chosen solvent (e.g., DCM).

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • To the cooled, stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure this compound.

Role in Synthetic Chemistry and Drug Discovery

This compound is not typically investigated for its own biological activity. Instead, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. The presence of a bromine atom on the pyridine ring allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the introduction of diverse substituents. The Boc-protected aminomethyl group can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized.

While there are no specific signaling pathways directly associated with this compound, its utility as an intermediate suggests its role in the synthesis of molecules that may target a wide range of biological pathways. For instance, similar bromopyridine derivatives are used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Amine (5-Bromopyridin-2-yl)methanamine Reaction N-Boc Protection Reaction (0°C to Room Temperature) Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup (Washing and Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Relationship in Drug Discovery

This diagram illustrates the logical role of this compound as a synthetic intermediate in a drug discovery program.

G cluster_modification Chemical Modifications cluster_outcome Outcome Intermediate This compound CrossCoupling Cross-Coupling Reaction (at Bromine position) Intermediate->CrossCoupling Deprotection Boc Deprotection Intermediate->Deprotection LeadCompound Lead Compound for Drug Development CrossCoupling->LeadCompound FurtherFunc Further Functionalization (at Amine position) Deprotection->FurtherFunc FurtherFunc->LeadCompound

Caption: Role as an intermediate in the synthesis of lead compounds.

References

In-Depth Technical Guide: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in the development of novel therapeutics.

Core Compound Structure and Properties

This compound is a carbamate-protected amine derivative of 5-bromopyridine. The presence of a bromine atom on the pyridine ring and a Boc-protected aminomethyl group makes it a versatile building block for introducing the 5-bromopyridin-2-ylmethyl moiety into larger molecules. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

The key structural features include a pyridine ring, a bromine atom at the 5-position, and a methylene group at the 2-position linked to a tert-butoxycarbonyl (Boc) protected amine.

Chemical Identifiers and Properties:

  • IUPAC Name: tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate.[1]

  • Synonyms: 2-(Boc-aminomethyl)-5-bromopyridine, (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester.[1]

  • CAS Number: 1188477-11-3.[1]

  • Molecular Formula: C₁₁H₁₅BrN₂O₂.[1]

  • Molecular Weight: 287.15 g/mol .[1]

  • Canonical SMILES: CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br.[1]

Synthesis and Manufacturing

The most common and efficient synthesis of this compound is a two-step process commencing from 5-bromo-2-cyanopyridine. This pathway is favored due to the high selectivity and yields of each step.

  • Step 1: Reduction of the Nitrile. The nitrile group of 5-bromo-2-cyanopyridine is reduced to a primary amine, yielding the key intermediate (5-bromopyridin-2-yl)methanamine.[2] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and scalable method.

  • Step 2: N-Boc Protection. The resulting (5-bromopyridin-2-yl)methanamine is then protected with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.[3][4]

Data Presentation

The following table summarizes quantitative data for the recommended two-step synthesis protocol.

StepStarting MaterialProductReagentsTypical YieldPurityReference
15-Bromo-2-cyanopyridine(5-Bromopyridin-2-yl)methanamineH₂, Pd/C, Ethanol85-95%>95% (crude)[2]
2(5-Bromopyridin-2-yl)methanamineThis compound(Boc)₂O, Triethylamine, Dichloromethane90-98%>98% (after chromatography)[3][5]

Experimental Protocols

Step 1: Synthesis of (5-Bromopyridin-2-yl)methanamine

Methodology: Catalytic Hydrogenation

  • Preparation: To a solution of 5-bromo-2-cyanopyridine (1.0 eq) in ethanol (10 mL per gram of starting material) in a hydrogenation vessel, add Palladium on Carbon (10% Pd, 0.05 eq).

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-6 hours).

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (5-bromopyridin-2-yl)methanamine as a crude oil, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Methodology: N-Boc Protection

  • Preparation: Dissolve the crude (5-bromopyridin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM, 15 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer. Add triethylamine (Et₃N, 1.5 eq).[3]

  • Reaction: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir overnight.[5]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting amine.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis from 5-bromo-2-cyanopyridine.

Synthesis_Workflow Synthesis of this compound Start 5-Bromo-2-cyanopyridine Intermediate (5-Bromopyridin-2-yl)methanamine Start->Intermediate H₂, Pd/C Ethanol (Reduction) FinalProduct This compound Intermediate->FinalProduct (Boc)₂O, Et₃N DCM (Boc Protection) Logical_Relationship Utility in Medicinal Chemistry cluster_synthesis Synthesis cluster_application Application cluster_outcome Outcome BuildingBlock tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) BuildingBlock->Coupling Reactant ComplexMolecule Complex Pyridine Derivative (Potential Drug Candidate) Coupling->ComplexMolecule Forms ArylBoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) ArylBoronicAcid->Coupling Coupling Partner Screening Biological Screening (SAR Studies) ComplexMolecule->Screening Leads to

References

An In-Depth Technical Guide to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. This compound serves as a critical building block in medicinal chemistry, primarily as an intermediate in the synthesis of various pharmaceutical agents.

Core Physical and Chemical Properties

This compound is a solid compound at room temperature. Its stability and reactivity are largely dictated by the Boc-protected amine and the bromo-substituted pyridine ring. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂O₂PubChem[1]
Molecular Weight 287.15 g/mol PubChem[1]
Appearance Solid---
Purity Typically ≥97%Sigma-Aldrich
Storage Conditions Inert atmosphere, 2-8°CSigma-Aldrich
XLogP3 2.1PubChem[1]
Topological Polar Surface Area 51.2 ŲPubChem[1]
Rotatable Bond Count 3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Synthesis and Purification

The synthesis of this compound typically involves the protection of the primary amine of (5-bromopyridin-2-yl)methanamine with a tert-butoxycarbonyl (Boc) group. This reaction is commonly carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis

A representative synthetic protocol is as follows:

  • Reaction Setup: To a solution of (5-bromopyridin-2-yl)methanamine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), add a base (e.g., triethylamine or aqueous sodium hydroxide solution).

  • Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Starting_Material (5-bromopyridin-2-yl)methanamine Reaction Boc Protection Reaction Starting_Material->Reaction Reagent Di-tert-butyl dicarbonate (Boc₂O) Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of the target compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed using standard analytical techniques.

1H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. A representative interpretation would show signals for the tert-butyl group (a singlet around 1.45 ppm), the methylene protons (a doublet), and the aromatic protons of the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of the compound. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

Role as a Synthetic Intermediate in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for selective reactions at other positions of the molecule, and the bromine atom on the pyridine ring can be readily functionalized through various cross-coupling reactions.

One notable application is in the synthesis of biaryl monobactam compounds that are investigated as potential treatments for bacterial infections. In this context, the bromine atom can be replaced by a boronic acid or ester, which then undergoes a Suzuki coupling reaction to form a new carbon-carbon bond.

Suzuki_Coupling Carbamate This compound Coupling Suzuki Coupling Reaction Carbamate->Coupling Boronic_Acid Aryl Boronic Acid/Ester Boronic_Acid->Coupling Catalyst Palladium Catalyst Catalyst->Coupling Base Base Base->Coupling Product Biaryl Monobactam Precursor Coupling->Product

Use of the carbamate in a Suzuki coupling reaction.

While the direct biological activity of this compound is not extensively documented, its role as a precursor to potent antibacterial agents highlights its importance in drug development. The final biaryl monobactam products often target bacterial cell wall synthesis, a well-established pathway for antibacterial drugs.

Signaling_Pathway Drug Biaryl Monobactam (Synthesized from Intermediate) Target Penicillin-Binding Proteins (PBPs) Drug->Target Inhibition Process Peptidoglycan Synthesis Target->Process Essential for Outcome Bacterial Cell Wall Integrity Disrupted Process->Outcome Result Bactericidal Effect Outcome->Result

Inhibition of bacterial cell wall synthesis by a final drug product.

References

Spectroscopic and Synthetic Overview of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data and synthetic methodologies for the compound tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) and a detailed, validated synthetic protocol for this particular molecule are not publicly available. This document, therefore, provides a summary of the known physical properties and presents spectroscopic data for closely related analogs to offer insights into the expected spectral characteristics. Additionally, a general synthetic approach is discussed based on established carbamate formation reactions.

Compound Identification

PropertyValueSource
IUPAC Name tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamatePubChem[1]
Molecular Formula C₁₁H₁₅BrN₂O₂PubChem[1]
Molecular Weight 287.15 g/mol PubChem[1]
Exact Mass 286.03169 DaPubChem[1]
CAS Number 1188477-11-3PubChem[1]

Predicted and Analogous Spectroscopic Data

Due to the absence of published experimental spectra for this compound, this section presents data from analogous compounds to predict the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

Based on the structure, the following proton signals are anticipated. The chemical shifts are estimations based on standard functional groups and data from similar structures.

  • Pyridinyl Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would likely be the most downfield. The protons at positions 3 and 4 would be influenced by the bromo and the methylcarbamate substituents.

  • Methylene Protons (-CH₂-) : A singlet or a doublet (if coupled to the NH proton) typically in the range of δ 4.2-4.6 ppm.

  • Carbamate NH Proton : A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 5.0-6.0 ppm.

  • tert-Butyl Protons (-C(CH₃)₃) : A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.

¹H and ¹³C NMR Data for the Analogous Compound tert-butyl (pyridin-2-ylmethyl)carbamate

¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)
δ 8.52 (s, 1H)δ 157.65
δ 7.65 (d, J = 8Hz, 1H)δ 156.05
δ 7.27 (d, J = 4Hz, 1H)δ 148.95
δ 7.17 (d, J = 4Hz, 1H)δ 136.66
δ 5.89 (bs, 1H)δ 122.10
δ 4.45 (s, 2H)δ 121.56
δ 1.46 (s, 9H)δ 79.29
δ 45.68
δ 28.34

Note: The presence of the bromine atom at the 5-position in the target molecule will induce shifts in the pyridinyl proton and carbon signals compared to this analog.

Mass Spectrometry (MS)

The exact mass of this compound is 286.03169 Da.[1] In mass spectrometry, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Mass Spectral Data:

  • [M+H]⁺: Expected around m/z 287 and 289.

  • Common Fragments: Loss of the tert-butyl group (-57 Da), loss of the Boc group (-101 Da), and fragments corresponding to the bromopyridinylmethyl cation.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

  • N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (carbamate): A strong absorption band around 1680-1720 cm⁻¹.

  • C-N Stretch: In the region of 1220-1350 cm⁻¹.

  • C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

General Synthetic Approach and Experimental Considerations

A common method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthetic Protocol
  • Starting Material: The synthesis would likely start from (5-bromopyridin-2-yl)methanamine.

  • Reaction: The amine would be dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), would be added to scavenge the acid byproduct.

  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) would be added to the reaction mixture, typically at room temperature.

  • Workup and Purification: The reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the base and byproducts. The crude product would then be purified, most commonly by column chromatography on silica gel.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR Infrared Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

Navigating the Spectroscopic Landscape of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure

The molecular structure of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is presented below. The key structural features include a pyridine ring substituted with a bromine atom at the 5-position and a carbamate-protected aminomethyl group at the 2-position.

G This compound cluster_0 C1 C C2 C C1->C2 C3 C C2->C3 N1 N C3->N1 Br Br C3->Br C4 C N1->C4 C5 C C4->C5 C5->C1 C6 CH₂ C5->C6 N2 NH C6->N2 C7 C=O N2->C7 O1 O C7->O1 C8 C(CH₃)₃ O1->C8

Figure 1. Chemical structure of this compound.

Predicted NMR Data: An Analysis of Structural Analogs

In the absence of direct experimental data for this compound, we can infer the expected ¹H and ¹³C NMR spectral characteristics by analyzing data from similar compounds. The following tables summarize the reported NMR data for tert-Butyl (pyridin-2-ylmethyl)carbamate, which lacks the bromine substituent. This comparison allows for an estimation of the chemical shifts and coupling patterns for the title compound.

Table 1: ¹H NMR Data of a Structural Analog

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
tert-Butyl (pyridin-2-ylmethyl)carbamateCDCl₃8.52s-1HPyridine H6
7.65d81HPyridine H4
7.27d41HPyridine H3
7.17d41HPyridine H5
5.89bs-1HNH
4.45s-2HCH₂
1.46s-9HC(CH₃)₃

Table 2: ¹³C NMR Data of a Structural Analog

CompoundSolventChemical Shift (δ, ppm)
tert-Butyl (pyridin-2-ylmethyl)carbamateCDCl₃157.65
156.05
148.95
136.66
122.10
121.56
79.29
45.68
28.34

Expected Spectral Modifications for the Target Compound

The introduction of a bromine atom at the 5-position of the pyridine ring in this compound is expected to induce notable changes in the NMR spectrum compared to its non-brominated analog.

  • ¹H NMR: The proton at the 6-position (adjacent to the nitrogen) is expected to appear as a doublet due to coupling with the proton at the 4-position. The proton at the 4-position will likely appear as a doublet of doublets, coupling to the protons at the 3- and 6-positions. The proton at the 3-position is expected to be a doublet. The bromine atom's electron-withdrawing effect will likely cause a downfield shift for the adjacent protons.

  • ¹³C NMR: The carbon atom directly bonded to the bromine (C5) will experience a significant upfield shift due to the heavy atom effect. The other carbon atoms in the pyridine ring will also show shifts influenced by the electronic effects of the bromine substituent.

Experimental Protocols: A General Approach to Synthesis

While a specific protocol with characterization for this compound was not found, a general synthetic route can be proposed based on standard organic chemistry reactions. The synthesis would likely involve the reaction of (5-bromopyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Workflow:

G reactant1 (5-bromopyridin-2-yl)methanamine product This compound reactant1->product reactant2 Di-tert-butyl dicarbonate (Boc₂O) reactant2->product reagent Base (e.g., Triethylamine) Solvent (e.g., DCM) reagent->product

Figure 2. A proposed synthetic workflow for the preparation of the title compound.

This generalized protocol would require optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time. Following the reaction, purification would typically be carried out using column chromatography. The identity and purity of the final product would then be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

This technical guide provides a foundational understanding of the expected NMR characteristics of this compound based on the analysis of a close structural analog. While the absence of direct experimental data necessitates this comparative approach, the provided information offers valuable guidance for researchers working with this compound. The synthesis and full spectroscopic characterization of this molecule would be a valuable contribution to the chemical literature, providing a definitive reference for the scientific community.

An In-depth Technical Guide on the Solubility Profile of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for researchers to determine its solubility in various solvents and conditions. Additionally, it presents predicted physicochemical properties that can inform solubility predictions and outlines essential safety and handling procedures. The included workflows and diagrams are designed to offer a clear and logical approach to solubility assessment for drug discovery and development applications.

Introduction

This compound is a chemical compound often utilized as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] Understanding the solubility of this compound is critical for its effective use in research and development, as solubility impacts reaction kinetics, purification, formulation, and bioavailability. This guide addresses the current information gap by providing robust methodologies for determining the solubility profile of this and similar compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂O₂PubChem[2]
Molecular Weight 287.15 g/mol PubChem[2]
XLogP3 2.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 4PubChem[2]
Topological Polar Surface Area 51.2 ŲPubChem[2]

The XLogP3 value of 2.1 suggests that the compound is likely to have moderate lipophilicity, indicating that it may have limited solubility in aqueous solutions and higher solubility in organic solvents.[2]

Experimental Protocols for Solubility Determination

The following sections detail standardized protocols for determining both the kinetic and thermodynamic solubility of this compound.

General Considerations
  • Solvent Selection: A range of solvents should be tested to establish a comprehensive solubility profile. Recommended solvents include water, phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 7.4), simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile.

  • Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant and recorded temperature, typically room temperature (25°C) or physiological temperature (37°C).

  • Quantification Method: A validated analytical method is required to accurately measure the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) are the preferred methods due to their sensitivity and specificity.[3][4] A calibration curve with known concentrations of the compound must be generated for accurate quantification.[3]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.[5]

Objective: To determine the concentration at which the compound precipitates from a supersaturated solution created by diluting a DMSO stock.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffers (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or a UV-Vis plate reader

  • Filtration apparatus or centrifugation capability

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-50 mM).[4]

  • Serial Dilution: Serially dilute the DMSO stock solution in the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add the selected aqueous buffer to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[5]

  • Incubation: Seal the plate and incubate with shaking for a defined period, typically 1-2 hours, at a controlled temperature.[5][6]

  • Precipitation Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6]

    • UV-Vis Spectroscopy: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the UV absorbance of the supernatant and determine the concentration using a pre-established calibration curve.[3]

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is crucial for lead optimization and formulation development.[7]

Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.

Materials:

  • Solid this compound

  • Selected solvents

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC-UV or LC-MS system

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[4][7] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the kinetic and thermodynamic solubility of a compound.

Solubility_Workflow start Start: Compound of Interest (this compound) decision_point Select Solubility Assay Type start->decision_point kinetic_sol Kinetic Solubility Assay decision_point->kinetic_sol High-Throughput Screening thermo_sol Thermodynamic Solubility Assay (Shake-Flask Method) decision_point->thermo_sol Lead Optimization/ Formulation prep_stock 1. Prepare High-Concentration DMSO Stock Solution kinetic_sol->prep_stock add_buffer 2. Add Aqueous Buffer to Microplate Wells prep_stock->add_buffer incubate_kinetic 3. Incubate with Shaking (1-2 hours) add_buffer->incubate_kinetic detect_precipitate 4. Detect Precipitation (Nephelometry or UV-Vis) incubate_kinetic->detect_precipitate kinetic_result Result: Kinetic Solubility (µM) detect_precipitate->kinetic_result add_excess 1. Add Excess Solid Compound to Solvent thermo_sol->add_excess equilibrate 2. Equilibrate with Agitation (24-72 hours) add_excess->equilibrate separate_phases 3. Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate_phases quantify 4. Filter and Quantify Supernatant (HPLC or LC-MS) separate_phases->quantify thermo_result Result: Thermodynamic Solubility (mg/mL or µM) quantify->thermo_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggest the following precautions should be taken.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8]

In case of exposure, follow standard first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person into fresh air.

  • Ingestion: Rinse mouth with water.

Seek medical attention if irritation or other symptoms persist.

Conclusion

This guide provides a framework for researchers to systematically determine the solubility profile of this compound. By following the detailed experimental protocols for kinetic and thermodynamic solubility, scientists can generate the necessary data to advance their research and development activities. The provided physicochemical properties offer a theoretical basis for solubility expectations, while the safety guidelines ensure the responsible handling of this compound. The generation of empirical solubility data is highly encouraged to contribute to the public knowledge base for this important chemical intermediate.

References

An In-depth Technical Guide to the Safety and Handling of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS No. 1188477-11-3). The following sections detail the compound's properties, associated hazards, and recommended procedures for safe use in a laboratory setting.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂O₂[1][2]
Molecular Weight 287.15 g/mol [1][3]
Appearance Solid[4]
Purity Typically available in high purity (e.g., 95-98%)[5][6][7]
CAS Number 1188477-11-3[1]
IUPAC Name tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1]

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification and corresponding hazard statements are crucial for recognizing the potential risks associated with its handling.

GHS ClassificationHazard StatementSignal WordPictogram
Skin irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious eye irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarningGHS07
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarningGHS07

Source:[5][8]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following protocols are based on standard laboratory safety practices and information from safety data sheets.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are minimum requirements:

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4][9]

  • Skin and Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[4][9]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5][8] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

3.2. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

  • Ensure adequate ventilation during use.[5]

3.3. Storage Procedures

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

  • Store locked up.[5][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

In the event of an exposure or spill, follow these emergency protocols immediately.

4.1. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

4.2. Spill and Leak Procedures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Ensure adequate ventilation.

  • Containment and Cleaning: Prevent further leakage or spillage if safe to do so.[5] For solid spills, sweep up and shovel into a suitable container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material and place in a suitable disposal container.

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[5]

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be disposed of at an approved waste disposal plant.[5] Do not dispose of it in the sewer system.

Visualizations

6.1. Hazard and Precautionary Relationship Diagram

The following diagram illustrates the relationship between the identified hazards of this compound and the necessary precautionary measures.

Hazard_Precaution_Relationship cluster_hazards Identified Hazards cluster_precautions Precautionary Measures cluster_response Emergency Response H315 H315: Skin Irritation P280 P280: Wear Protective Gloves/Clothing/Eye Protection H315->P280 H319 H319: Serious Eye Irritation H319->P280 H335 H335: Respiratory Irritation P261 P261: Avoid Breathing Dust/Fume H335->P261 P271 P271: Use in Well-Ventilated Area H335->P271 H302 H302: Harmful if Swallowed P264 P264: Wash Hands Thoroughly After Handling H302->P264 P270 P270: Do Not Eat, Drink, or Smoke When Using H302->P270 P302_P352 P302+P352: If on Skin, Wash with Water P280->P302_P352 P305_P351_P338 P305+P351+P338: If in Eyes, Rinse with Water P280->P305_P351_P338 P304_P340 P304+P340: If Inhaled, Move to Fresh Air P261->P304_P340 P271->P304_P340 P301_P312 If Swallowed, Call a Poison Center P264->P301_P312 P270->P301_P312

Caption: Hazard and Precautionary Relationship Diagram.

6.2. Safe Handling Workflow

This diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Gather Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Retrieve Compound from Storage C->D E Weigh/Dispense Compound D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste in Designated Hazardous Waste Container G->H I Return Compound to Secure Storage H->I J Remove PPE and Wash Hands I->J

Caption: General Safe Handling Workflow.

As of the latest information available, no specific biological signaling pathways involving this compound have been detailed in publicly accessible literature. This compound is primarily utilized as a building block in organic synthesis. Researchers should handle it with the care afforded to novel chemical entities with incompletely characterized biological activities.

References

The Untapped Therapeutic Potential of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

While direct and extensive research on the biological activities of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate and its derivatives is not yet prevalent in publicly accessible literature, the constituent chemical moieties—the 5-bromopyridin-2-yl core and the tert-butyl carbamate group—are integral components of numerous pharmacologically active agents. This technical guide consolidates the existing research on structurally related compounds to forecast the potential therapeutic applications of this specific class of molecules. By examining the anticancer and antimicrobial properties of analogous pyridine and carbamate derivatives, we provide a foundational resource for future investigation into this promising, yet underexplored, chemical space. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential synthetic and mechanistic pathways to guide further research and development.

Introduction: Deconstructing the Core Scaffold

The molecule this compound presents a unique combination of a halogenated pyridine ring and a protected amine. The pyridine ring is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine substitution at the 5-position can significantly modulate the electronic properties of the ring, potentially enhancing binding affinities to biological targets and improving pharmacokinetic profiles. The tert-butyl carbamate (Boc) group is predominantly utilized as a protecting group for amines in organic synthesis.[1] However, the broader carbamate functional group is a recognized structural motif in a variety of approved drugs.[1]

Given the absence of direct studies on the title compound's derivatives, this guide will focus on the established biological activities of two key structural analogs:

  • 5-Bromopyridine-containing compounds: To understand the potential contribution of this core heterocyclic system.

  • 2-Aminomethylpyridine derivatives: To infer the role of the side chain in biological interactions.

The following sections will delve into the known anticancer and antimicrobial activities of these related compound classes, providing a comprehensive overview of their potential therapeutic value.

Potential Anticancer Activity

Derivatives of pyridine and its halogenated forms have demonstrated significant potential as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.

Insights from Structurally Related Compounds

Research into compounds containing the bromopyridine moiety has revealed promising cytotoxic effects against various cancer cell lines. For instance, certain isothiazolo[5,4-b]pyridine derivatives have shown a broad spectrum of anticancer action.[2] Similarly, novel imidazopyridine derivatives have been found to exhibit anticancer activity in breast cancer by inhibiting the Wnt/β-catenin signaling pathway.[3]

The 5-bromopyridin-2-yl unit has been incorporated into podophyllotoxin-naphthoquinone compounds, which have demonstrated potent cytotoxic activity against several human cancer cell lines, including KB, HepG2, MCF7, and A459.[4] These compounds are believed to induce mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis.[4] Furthermore, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity, with some compounds showing significant growth inhibition against a panel of 58 cancer cell lines.[5]

Quantitative Data from Related Pyridine Derivatives

The following table summarizes the anticancer activity of various pyridine derivatives that, while not direct derivatives of the core topic, provide a valuable reference for the potential potency of this chemical class.

Compound ClassCell Line(s)Activity MetricValueReference
Podophyllotoxin-naphthoquinone derivativesHek-293 (non-cancerous)IC507.20 - 9.35 µM[4]
Isothiazolo[5,4-b]pyridine derivativesVarious tumor cellsGI50~20 mM/L[2]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineSNB-75 (CNS cancer)PGI41.25%[5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineUO-31 (Renal cancer)PGI30.14%[5]

Table 1: Anticancer Activity of Structurally Related Pyridine Derivatives

Postulated Mechanism of Action and Signaling Pathway

Based on the activity of related imidazopyridine compounds, a potential mechanism of action for novel anticancer derivatives of this compound could involve the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5/6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3b Dishevelled->GSK3b Inhibits b_Catenin b_Catenin GSK3b->b_Catenin Phosphorylates for Degradation APC APC APC->b_Catenin Axin Axin Axin->b_Catenin Degradation Degradation b_Catenin->Degradation b_Catenin_nuc β-Catenin b_Catenin->b_Catenin_nuc Translocates Derivative Potential Derivative Derivative->GSK3b Potential Inhibition TCF/LEF TCF/LEF b_Catenin_nuc->TCF/LEF Activates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF/LEF->Target_Genes Proliferation Proliferation Target_Genes->Proliferation

Figure 1: Postulated Wnt/β-catenin signaling pathway inhibition.

Potential Antimicrobial Activity

The 2-aminopyridine scaffold is a recurring motif in compounds exhibiting antimicrobial properties. The introduction of a bromine atom and further derivatization could yield compounds with significant activity against a range of bacterial and fungal pathogens.

Insights from Structurally Related Compounds

A series of 2-amino-5-substituted pyridine derivatives have been synthesized and shown to possess notable fungicidal and bactericidal activity.[6] In some cases, these derivatives have demonstrated higher potency against multidrug-resistant (MDR) Staphylococcus aureus strains than the standard drug, vancomycin.[7] The antimicrobial effect of 2-aminopyridine derivatives has been observed against both Gram-positive and Gram-negative bacteria, with some compounds showing particularly high activity against S. aureus and B. subtilis.[8][9]

Quantitative Data from Related Pyridine Derivatives

The following table presents the minimum inhibitory concentrations (MIC) for several classes of 2-aminopyridine derivatives against various microorganisms, highlighting the potential for this scaffold in developing new antimicrobial agents.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Amino-3-cyanopyridine derivative (2c)S. aureus0.039 ± 0.000[8][9]
2-Amino-3-cyanopyridine derivative (2c)B. subtilis0.039 ± 0.000[8][9]
N-acylated 2-amino-5-(trifluoromethyl)pyridine (3b)MDR S. aureus (2)9.6[7]
N-acylated 2-amino-5-(trifluoromethyl)pyridine (3c)MDR S. aureus (2)8.9[7]
N-acylated 2-amino-5-(trifluoromethyl)pyridine (5h)MDR S. aureus (1)15[7]

Table 2: Antimicrobial Activity of Structurally Related 2-Aminopyridine Derivatives

Experimental Protocols

The methodologies employed to evaluate the biological activities of the structurally related compounds discussed in this guide are crucial for designing future studies on this compound derivatives.

In Vitro Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Cell Cycle Analysis by Flow Cytometry: [3]

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

In Vitro Antimicrobial Activity Assays

Microdilution Broth Susceptibility Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Assay: [8]

  • Agar Plate Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured.

Synthesis and Derivatization Workflow

The core molecule, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. The bromine atom on the pyridine ring is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

G cluster_reactions Cross-Coupling Reactions Start tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Amination (Amines) Start->Buchwald_Hartwig Stille Stille Coupling (Organostannanes) Start->Stille Deprotection Boc Deprotection (e.g., TFA, HCl) Suzuki->Deprotection Sonogashira->Deprotection Buchwald_Hartwig->Deprotection Stille->Deprotection Amide_Coupling Amide Coupling Deprotection->Amide_Coupling Final_Derivatives Diverse Library of Final Derivatives Amide_Coupling->Final_Derivatives

Figure 2: General synthetic workflow for derivatization.

Conclusion and Future Directions

The structural components of this compound suggest a strong potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The existing body of research on related 5-bromopyridine and 2-aminomethylpyridine derivatives provides a solid foundation for initiating a targeted drug discovery program.

Future research should focus on the following areas:

  • Synthesis of a focused library of derivatives: Utilizing the synthetic pathways outlined, a diverse set of analogs should be created to explore the structure-activity relationship (SAR).

  • Broad-spectrum biological screening: The synthesized compounds should be screened against a wide panel of cancer cell lines and microbial strains to identify initial hits.

  • Mechanism of action studies: For the most promising candidates, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

By leveraging the insights presented in this guide, the scientific community can begin to unlock the therapeutic potential of this unexplored class of compounds.

References

An In-depth Technical Guide to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key building block in modern organic synthesis. Its strategic combination of a Boc-protected aminomethyl group and a reactive bromine atom on a pyridine scaffold makes it an invaluable tool for the construction of complex nitrogen-containing heterocyclic compounds. This document details its chemical properties, synthesis, and applications in pivotal cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors, particularly in the field of drug discovery and development.

Introduction

This compound, with CAS number 1188477-11-3, has emerged as a significant building block for the synthesis of a wide array of functionalized pyridine derivatives. The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. The presence of a bromine atom at the 5-position allows for facile introduction of various substituents through transition metal-catalyzed cross-coupling reactions. Concurrently, the tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position provides a latent amino functionality that can be deprotected under specific conditions for further elaboration, making this molecule a bifunctional linchpin in multi-step synthetic sequences.

Chemical Properties and Specifications

A summary of the key chemical properties of this compound is presented in the table below.[1][2]

PropertyValue
IUPAC Name tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1][2]
Synonyms (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester, 2-(Boc-aminomethyl)-5-bromopyridine[1][2]
CAS Number 1188477-11-3[1][2]
Molecular Formula C₁₁H₁₅BrN₂O₂[1][2]
Molecular Weight 287.15 g/mol [1][2]
Appearance Typically a solid[3]
Solubility Soluble in common organic solvents like THF, DMF, and toluene.[3]
Storage Store in a cool, dry place, often under an inert atmosphere at 2-8 °C.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the protection of the corresponding amine, (5-bromopyridin-2-yl)methanamine. A general and effective method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

G cluster_reactants Reactants cluster_product Product A (5-bromopyridin-2-yl)methanamine R Reaction A->R B Di-tert-butyl dicarbonate (Boc₂O) B->R C Base (e.g., Triethylamine, NaOH) C->R D Solvent (e.g., THF, Dichloromethane) D->R P This compound R->P

Figure 1: General synthesis workflow for the title compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Boc protection of amines.[4]

Materials:

  • (5-bromopyridin-2-yl)methanamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (5-bromopyridin-2-yl)methanamine hydrochloride (1.0 eq) in DCM or THF at 0 °C, add triethylamine (2.2 eq) or an aqueous solution of NaOH.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired product.

Applications in Organic Synthesis

The utility of this compound as a building block is primarily demonstrated in palladium-catalyzed cross-coupling reactions. The bromine atom serves as a handle for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This compound readily participates in these reactions to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound R Suzuki-Miyaura Coupling A->R B Aryl/Heteroaryl Boronic Acid or Ester B->R C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->R D Base (e.g., K₂CO₃, Cs₂CO₃) D->R E Solvent (e.g., Dioxane, Toluene, DME) E->R P 5-Aryl/Heteroaryl-2-(Boc-aminomethyl)pyridine R->P

Figure 2: General workflow for Suzuki-Miyaura coupling.

The following table summarizes representative yields for Suzuki-Miyaura reactions of similar bromopyridine substrates, which can be expected to be comparable for the title compound.

Aryl Boronic AcidProductYield (%)Reference
Phenylboronic acidtert-butyl ((5-phenylpyridin-2-yl)methyl)carbamate~85-95%[5]
4-Methoxyphenylboronic acidtert-butyl ((5-(4-methoxyphenyl)pyridin-2-yl)methyl)carbamate~80-90%[6]
Thiophen-2-ylboronic acidtert-butyl ((5-(thiophen-2-yl)pyridin-2-yl)methyl)carbamate~70-85%[7]

This protocol is adapted from procedures for similar bromopyridine substrates.[7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines to introduce a substituted amino group at the 5-position.[3][8]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound R Buchwald-Hartwig Amination A->R B Primary or Secondary Amine (R¹R²NH) B->R C Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) C->R D Phosphine Ligand (e.g., Xantphos, BINAP) D->R E Base (e.g., NaO-t-Bu, Cs₂CO₃) E->R F Solvent (e.g., Toluene, Dioxane) F->R P 5-(Substituted amino)-2-(Boc-aminomethyl)pyridine R->P

Figure 3: General workflow for Buchwald-Hartwig amination.

The following table provides representative yields for Buchwald-Hartwig amination reactions with analogous bromopyridine substrates.

AmineProductYield (%)Reference
Morpholinetert-butyl ((5-morpholinopyridin-2-yl)methyl)carbamate~80-95%[5]
Anilinetert-butyl ((5-(phenylamino)pyridin-2-yl)methyl)carbamate~75-90%[6]
Piperidinetert-butyl ((5-(piperidin-1-yl)pyridin-2-yl)methyl)carbamate~85-98%[5]

This protocol is based on established procedures for the amination of bromopyridines.[5]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)

  • Xantphos (0.02-0.10 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 eq)

  • Toluene or Dioxane (degassed)

Procedure:

  • In a glovebox, charge a reaction tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add this compound and the amine.

  • Add the degassed solvent, seal the tube, and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Application in Drug Discovery

The 2-aminomethyl-5-substituted pyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. Molecules containing this core have been investigated for a variety of therapeutic targets. While specific drugs developed directly from this starting material are proprietary, the structural motif is present in compounds targeting G-protein coupled receptors (GPCRs), kinases, and other enzyme classes. The Boc-protected amine allows for late-stage diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of complex, nitrogen-containing heterocyclic molecules through robust and high-yielding palladium-catalyzed cross-coupling reactions. The straightforward protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, coupled with the ability to deprotect the Boc-amine for further functionalization, make it an indispensable tool for researchers in academia and industry, especially those engaged in the discovery and development of new therapeutic agents. This guide provides the necessary technical information to facilitate the effective application of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves the protection of the primary amine of (5-bromopyridin-2-yl)methanamine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This protocol is adapted from established procedures for the Boc protection of similar aminopyridine derivatives. Included are a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of primary and secondary amines. Its popularity stems from its ease of introduction and its stability to a wide range of reaction conditions, coupled with its straightforward removal under mild acidic conditions. The title compound, this compound, serves as a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The bromopyridine moiety offers a versatile handle for further functionalization through various cross-coupling reactions.

Chemical Reaction

The synthesis proceeds via the nucleophilic attack of the amino group of (5-bromopyridin-2-yl)methanamine on the carbonyl carbon of di-tert-butyl dicarbonate. A base is used to neutralize the resulting acidic proton, driving the reaction to completion.

Reaction Scheme:

(5-bromopyridin-2-yl)methanamine + (Boc)₂O --(Base, Solvent)--> this compound

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Note that the yield is based on a similar transformation due to the lack of a specific literature precedent for this exact substrate.

ParameterValueReference
Molecular FormulaC₁₁H₁₅BrN₂O₂[1]
Molecular Weight287.15 g/mol [1]
Typical Yield~98% (expected)[2]
Physical FormSolid (expected)
Purity>95% (expected)

Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound.[2]

Materials:

  • (5-bromopyridin-2-yl)methanamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, suspend (5-bromopyridin-2-yl)methanamine hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Basification: Cool the suspension in an ice bath and add a solution of sodium hydroxide (3.0 M in water, 1.0 eq) dropwise with stirring. Continue stirring until the starting material fully dissolves.

  • Boc Protection: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Workflow Start Start: (5-bromopyridin-2-yl)methanamine and Reagents Dissolution 1. Dissolution in THF/Water Start->Dissolution Basification 2. Basification with NaOH (aq) at 0-5°C Dissolution->Basification Boc_Protection 3. Addition of Di-tert-butyl dicarbonate Basification->Boc_Protection Reaction 4. Stir at Room Temperature (2-4h) Boc_Protection->Reaction Workup 5. Aqueous Work-up Reaction->Workup Extraction 6. Extraction with Ethyl Acetate Workup->Extraction Washing 7. Wash with Water and Brine Extraction->Washing Drying 8. Dry over Na2SO4 and Concentrate Washing->Drying Purification 9. Purification (e.g., Chromatography) Drying->Purification Final_Product End: this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the solid product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on the specific scale and available laboratory equipment.

References

Application Notes and Protocols for Suzuki Coupling Reactions of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of 5-aryl-2-((amino)methyl)pyridine derivatives, a scaffold present in various biologically active compounds.

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to numerous functional groups. The reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. The resulting products are valuable intermediates in the synthesis of compounds targeting various biological pathways, including those involved in inflammation and cancer.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Suzuki coupling of this compound is not widely published, the following tables summarize typical reaction conditions and yields for structurally similar 5-bromo-2-substituted pyridine derivatives, providing a strong starting point for reaction optimization.

Table 1: General Reaction Parameters for Suzuki Coupling of 5-Bromopyridine Derivatives.

Parameter Typical Conditions Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand Catalyst choice can significantly impact yield and reaction time. Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[1]
Ligand PPh₃, dppf, SPhos, XPhos Used with catalysts like Pd(OAc)₂ to improve stability and reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ An inorganic base is crucial for the transmetalation step. K₃PO₄ is often a robust choice.[2]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °C Heating is typically required to drive the reaction to completion.

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS to determine completion. |

Table 2: Examples of Suzuki Coupling Reactions with 5-Bromo-2-substituted Pyridine Analogues.

Arylboronic Acid Catalyst (mol%) Base (Equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
Phenylboronic acid Pd(dppf)Cl₂ (5) K₂CO₃ (2) DME 80 2 84 [1]
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ (2.2) 1,4-Dioxane/H₂O (4:1) 90 18 Moderate to Good [2]
3,5-Dimethylphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ (2.2) 1,4-Dioxane/H₂O (4:1) 90 18 Moderate to Good [2]
N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ (5) K₂CO₃ (2) DME 80 2 84 [1]

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | Lower yields |[1] |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Solvents for workup and purification (e.g., ethyl acetate, brine, water)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 85-95 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure tert-butyl ((5-arylpyridin-2-yl)methyl)carbamate product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Ar/N2) start->inert 1. solvent Add Degassed Solvent inert->solvent 2. heat Heat and Stir (80-110 °C) solvent->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor 4. cool Cool to Room Temperature monitor->cool 5. extract Dilute and Extract with Organic Solvent cool->extract 6. dry Dry and Concentrate extract->dry 7. purify Purify by Column Chromatography dry->purify 8. end_node Pure Product: tert-Butyl ((5-arylpyridin-2-yl)methyl)carbamate purify->end_node 9.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Context

The deprotected products of the Suzuki coupling, 5-aryl-2-(aminomethyl)pyridines, are scaffolds found in inhibitors of various kinases, such as Janus Kinase 2 (JAK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4][5][6] These kinases are crucial components of signaling pathways that regulate immune responses and cell proliferation. For instance, the JAK-STAT pathway is activated by cytokines and is implicated in myeloproliferative neoplasms.[4][6] IRAK4 is a key player in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and can contribute to inflammatory diseases when dysregulated.[3]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cytokine Cytokine / IL-1 receptor Cytokine Receptor / TLR/IL-1R cytokine->receptor jak2 JAK2 receptor->jak2 Activation irak4 IRAK4 receptor->irak4 Activation stat STAT jak2->stat Phosphorylation nfkb NF-κB Pathway irak4->nfkb Activation transcription Gene Transcription (Proliferation, Inflammation) stat->transcription Translocation nfkb->transcription product 5-Aryl-2-(aminomethyl)pyridine (Synthesized Compound) product->jak2 Inhibition product->irak4 Inhibition

Caption: Inhibition of JAK-STAT and TLR/IL-1R signaling by 5-aryl-2-(aminomethyl)pyridines.

References

Applications of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate in the Synthesis of EZH2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate is a key building block in medicinal chemistry, primarily utilized in the synthesis of a class of potent and selective Enhancer of Zeste Homolog 2 (EZH2) inhibitors. EZH2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and is frequently dysregulated in various cancers, making it a compelling therapeutic target. The 5-bromopyridine moiety of this carbamate serves as a versatile handle for introducing molecular complexity through cross-coupling reactions, while the Boc-protected aminomethyl group provides a latent amino functionality that is incorporated into the final pharmacophore. This application note will detail the use of this compound in the synthesis of EZH2 inhibitors, provide quantitative data for representative compounds, and outline detailed experimental protocols.

Key Applications in Medicinal Chemistry

The primary application of this compound is in the construction of the 2-pyridone core, a common structural motif in many EZH2 inhibitors. This scaffold mimics the cofactor S-adenosyl-L-methionine (SAM), enabling competitive inhibition of the EZH2 enzyme.[1] The bromine atom at the 5-position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of various aryl or heteroaryl groups. This modularity is critical for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the inhibitors.

Notable EZH2 inhibitors whose synthesis can involve intermediates derived from this compound include:

  • Tazemetostat (EPZ-6438): An FDA-approved oral, selective EZH2 inhibitor for the treatment of epithelioid sarcoma and follicular lymphoma.[2][3]

  • CPI-1205: A potent and selective EZH2 inhibitor that has been evaluated in clinical trials for B-cell lymphomas.

  • Other Investigational Inhibitors: A wide range of preclinical and clinical EZH2 inhibitors utilize a substituted 2-pyridone core, highlighting the importance of building blocks like this compound.[4][5]

Quantitative Data of Representative EZH2 Inhibitors

The following table summarizes the in vitro potencies of several EZH2 inhibitors that feature the 2-pyridone pharmacophore, underscoring the effectiveness of molecules synthesized using this chemical scaffold.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Cellular EC50 (nM)Reference
Tazemetostat EZH2 (Wild-Type)Biochemical112.59 (in WSU-DLCL2 cells)[6]
Tazemetostat EZH2 (Y641F mutant)Biochemical2--[6]
CPI-1205 EZH2 (PRC2 complex)Biochemical2-32 (H3K27me3 reduction)[7]
GSK126 EZH2 (Wild-Type)Biochemical9.9-31 (H3K27me3 reduction)[8]
GSK126 EZH2 (Y641N mutant)Biochemical0.5--[8]

Experimental Protocols

This section provides a representative, multi-step experimental protocol for the synthesis of a key pyridone intermediate from this compound, which is a crucial step in the synthesis of many EZH2 inhibitors.

Protocol 1: Synthesis of a Substituted Pyridone Intermediate

This protocol outlines a general synthetic route. Specific reaction conditions may need to be optimized for different substrates.

Step 1: Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound (1.0 eq.), an appropriate aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq.), and a base such as sodium carbonate (2.0-3.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the coupled product.

Step 2: Conversion to a 2-Pyridone Moiety

Further chemical transformations, such as oxidation and other functional group manipulations, are typically required to convert the coupled product into the final 2-pyridone core of the EZH2 inhibitor. These subsequent steps are highly specific to the target molecule.

Protocol 2: Amide Coupling to form the Final EZH2 Inhibitor

  • The synthesized pyridone intermediate, which now contains a carboxylic acid or an amine functionality, is coupled with the other key fragment of the EZH2 inhibitor.

  • For an amide bond formation, dissolve the carboxylic acid-containing fragment (1.0 eq.) in a suitable aprotic solvent such as DMF or DCM.

  • Add a coupling agent such as HATU (1.1-1.5 eq.) and a non-nucleophilic base like DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing fragment (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove the coupling reagents and other water-soluble byproducts.

  • Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway of EZH2 Inhibition

EZH2_Pathway cluster_methylation Histone Methylation SAM SAM PRC2 PRC2 Complex (contains EZH2) SAM->PRC2 Cofactor SAH SAH EZH2_inhibitor This compound -derived EZH2 Inhibitor EZH2_inhibitor->PRC2 Inhibition PRC2->SAH H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation H3K27 Histone H3 (Lysine 27) H3K27->PRC2 Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Epigenetic Silencing Tumor_Growth Tumor Growth & Proliferation Gene_Repression->Tumor_Growth Suppression of Tumor Suppressor Genes

Caption: EZH2 Inhibition Pathway

Experimental Workflow for EZH2 Inhibitor Synthesis

Synthesis_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki coupled_product Boc-Protected Coupled Intermediate suzuki->coupled_product pyridone_formation Pyridone Ring Formation coupled_product->pyridone_formation pyridone_intermediate Key Pyridone Intermediate pyridone_formation->pyridone_intermediate amide_coupling Amide Coupling pyridone_intermediate->amide_coupling other_fragment Other Key Molecular Fragment other_fragment->amide_coupling final_product Final EZH2 Inhibitor amide_coupling->final_product

Caption: EZH2 Inhibitor Synthesis Workflow

References

Application Notes and Protocols: Synthesis of IRAK-4 Kinase Inhibitors Using tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor, designated as Compound 4 , utilizing tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate as a key starting material. IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3]

Introduction to IRAK-4 Inhibition

IRAK-4 is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, IRAK-4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[4][5] The kinase activity of IRAK-4 is essential for the subsequent phosphorylation and activation of downstream signaling components, including IRAK-1 and TRAF6, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[4][6] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response.[3][6] Dysregulation of the IRAK-4 signaling pathway is implicated in the pathophysiology of various diseases, including rheumatoid arthritis, lupus, inflammatory bowel disease, and certain types of lymphoma.[1][2][7] Therefore, the development of small molecule inhibitors of IRAK-4 is a promising therapeutic strategy.[2][8]

Synthetic Strategy

The synthetic route to the target IRAK-4 inhibitor, Compound 4 , is a multi-step process that leverages a key Suzuki coupling reaction to build the core scaffold. The synthesis begins with the readily available this compound (1 ). This is followed by the introduction of a boronic ester at the 5-position of the pyridine ring. The resulting intermediate is then coupled with a suitable heterocyclic partner, followed by deprotection and subsequent amidation to yield the final compound. This modular approach allows for the potential synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Scheme 1: Synthesis of IRAK-4 Inhibitor 4

Synthesis_Scheme r1 This compound (1) s1 a) Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane, 90 °C r1->s1 i1 Intermediate 2 s2 b) 4-Chloro-7-azaindole, Pd(PPh3)4, Na2CO3, DME/H2O, 90 °C i1->s2 i2 Intermediate 3 s3 c) TFA, DCM d) Isoquinoline-6-carboxylic acid, HATU, DIPEA, DMF i2->s3 p1 IRAK-4 Inhibitor (4) s1->i1 s2->i2 s3->p1 IRAK4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB NF-κB Release Genes Pro-inflammatory Genes NFkB->Genes Translocation & Transcription Inhibitor Compound 4 (IRAK-4 Inhibitor) Inhibitor->IRAK4 Experimental_Workflow Start Starting Material: This compound Synthesis Multi-step Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Inhibitor Final Compound (IRAK-4 Inhibitor) Purification->Inhibitor Biochemical Biochemical Assays (Enzymatic IC50) Inhibitor->Biochemical Cellular Cell-based Assays (e.g., Cytokine Release) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity InVivo In Vivo Efficacy Models (e.g., Arthritis Model) Selectivity->InVivo SAR SAR Analysis and Lead Optimization InVivo->SAR SAR->Synthesis Iterative Improvement

References

Application Notes and Protocols for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate is a key building block in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). Its utility stems from the presence of a bromine atom on the pyridine ring, which allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. The Boc-protected aminomethyl group provides a latent amino functionality that can be deprotected under acidic conditions, enabling further molecular elaboration. This document provides detailed application notes and experimental protocols for the use of this intermediate in API synthesis, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

PropertyValue
CAS Number 1188477-11-3
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Purity Typically ≥95%

Applications in API Synthesis

The primary application of this compound lies in its use as a scaffold for the construction of complex heterocyclic molecules, many of which exhibit potent biological activity. The bromine atom at the 5-position of the pyridine ring is strategically positioned for participation in palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, facilitating the coupling of the pyridine core with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This is particularly useful for the synthesis of APIs where a substituted amino group is a key pharmacophoric feature.

A notable example of an API synthesized using a similar intermediate is Nilotinib , a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[2][3] While the patent for Nilotinib describes the use of a (5-bromo-2-methylphenyl)pyrimidine derivative, the underlying synthetic strategy involving a palladium-catalyzed aminocarbonylation is directly applicable to this compound for the synthesis of analogous compounds.[2]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of (5-bromopyridin-2-yl)methanamine (Precursor)

This protocol describes the synthesis of the precursor amine required for the preparation of the title compound.

Reaction Scheme: 2,5-dibromopyridine → (5-bromopyridin-2-yl)methanamine

Materials:

  • 2,5-dibromopyridine

  • Hexamethylenetetramine (HMTA)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • A mixture of 2,5-dibromopyridine and hexamethylenetetramine in ethanol is heated at reflux for several hours.

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is then treated with a mixture of ethanol and concentrated hydrochloric acid and heated to reflux to hydrolyze the intermediate.

  • After cooling, the reaction mixture is made basic with a sodium hydroxide solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (5-bromopyridin-2-yl)methanamine.

Quantitative Data: This reaction is a standard procedure and yields are typically moderate to good, in the range of 50-70%, depending on the scale and purification method.

Protocol 2: Synthesis of this compound

Reaction Scheme: (5-bromopyridin-2-yl)methanamine + Di-tert-butyl dicarbonate (Boc₂O) → this compound

Materials:

  • (5-bromopyridin-2-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve (5-bromopyridin-2-yl)methanamine in dichloromethane.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data: This Boc-protection reaction typically proceeds with high yield, often exceeding 90%.

Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid

Reaction Scheme: this compound + Arylboronic acid → tert-Butyl ((5-arylpyridin-2-yl)methyl)carbamate

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and water.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Example (Hypothetical):

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285>98 (NMR)
Protocol 4: Buchwald-Hartwig Amination with an Aniline

Reaction Scheme: this compound + Aniline → tert-Butyl ((5-(phenylamino)pyridin-2-yl)methyl)carbamate

Materials:

  • This compound

  • Aniline derivative

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound and the aniline derivative.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Example (Based on Nilotinib Synthesis Analogy): [2]

Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)
This compound3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilinePd(dppf)Cl₂ (3)PPh₃ (6)TriethylamineDMF1200.8 (CO)24~75-80>98 (HPLC)

Visualizations

Synthetic Pathway of a Hypothetical API

G cluster_0 Synthesis of Intermediate cluster_1 API Synthesis 2_5_dibromopyridine 2,5-Dibromopyridine precursor_amine (5-bromopyridin-2-yl)methanamine 2_5_dibromopyridine->precursor_amine 1. HMTA, EtOH 2. HCl, EtOH title_compound This compound precursor_amine->title_compound Boc₂O, TEA, DCM coupled_product Coupled Intermediate title_compound->coupled_product Suzuki or Buchwald-Hartwig Coupling coupling_partner Arylboronic Acid or Amine coupling_partner->coupled_product deprotection Deprotection coupled_product->deprotection TFA or HCl final_api Final API deprotection->final_api Further Functionalization

Caption: Synthetic workflow from starting materials to a final API.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ Base PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR¹R² PdII_Amine [Ar-Pd(II)Ln(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)Ln(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Deprotection of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate. The Boc group is a crucial amine protecting group in organic synthesis due to its stability in various non-acidic conditions and its facile cleavage under acidic conditions.[1] This guide covers the mechanism of acid-catalyzed deprotection, provides standardized protocols, summarizes key quantitative data, and offers troubleshooting advice tailored for pyridine-containing substrates.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its popularity stems from its robustness towards many reagents and reaction conditions, while being readily removable under acidic conditions. The deprotection of Boc-protected amines, such as this compound, is a critical step in the synthesis of more complex molecules.

The presence of the pyridine ring in the substrate presents a unique challenge. The basic nitrogen atom in the pyridine ring can be protonated by the acid used for deprotection, which can reduce the effective acid concentration available to cleave the Boc group.[2] This often necessitates the use of harsher reaction conditions, such as higher acid concentrations or longer reaction times, compared to the deprotection of other Boc-protected amines.[2]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a series of well-defined steps.[3][4]

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid intermediate readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[3]

  • Protonation of the Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium salt.[3][4]

The reactive tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or participate in side reactions.[3]

Quantitative Data Summary

Reagent SystemSolventTemperature (°C)Time (h)Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4>90A common and effective method. Higher TFA concentrations (e.g., 50%) may be needed for pyridine substrates.[2]
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature1 - 16>904M HCl in dioxane is a standard reagent. The product is isolated as the hydrochloride salt.[5]
Hydrochloric Acid (HCl)Methanol (MeOH)Room Temperature1 - 4>90An alternative to dioxane, yielding the hydrochloride salt.
Trifluoroacetic Acid (TFA)WaterRoom Temperature3Not specifiedUsed for deprotection of Boc-protected amino acids.
Dawson HeteropolyacidDichloromethane (DCM)Room Temperature0.25 - 0.590 - 95A mild and efficient method with a reusable catalyst.[6][7]

Experimental Protocols

The following are detailed protocols for the most common methods of Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA (typically 20-50% v/v). For pyridine-containing substrates, starting with a higher concentration of TFA (e.g., 50%) is recommended.[2]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO2 evolution may occur.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected amine. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and provides the product as its hydrochloride salt, which can be advantageous for purification and handling.

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and flask

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution. Monitor the reaction by TLC or LC-MS. Reaction times typically range from 1 to 16 hours.[5]

  • Upon completion, the precipitate can be collected by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether.

  • Dry the resulting solid under vacuum to yield the pure hydrochloride salt of the amine.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start This compound reaction Stir at Room Temperature (Monitor by TLC/LC-MS) start->reaction reagent Acidic Reagent (TFA or HCl) reagent->reaction solvent Anhydrous Solvent (DCM or Dioxane) solvent->reaction workup Quenching/Neutralization (if applicable) reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying product (5-bromopyridin-2-yl)methanamine (or its salt) drying->product reaction_mechanism start Boc-Protected Amine protonated Protonated Carbamate start->protonated + H+ carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Fragmentation tert_butyl_cation tert-Butyl Cation protonated->tert_butyl_cation Fragmentation free_amine Free Amine carbamic_acid->free_amine Decarboxylation co2 Carbon Dioxide carbamic_acid->co2 Decarboxylation protonated_amine Protonated Amine Salt free_amine->protonated_amine + H+

References

Application Notes and Protocols for Cross-Coupling Reactions Involving tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate. This versatile building block is a key intermediate in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are crucial for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a substrate such as this compound, these reactions offer a multitude of possibilities for derivatization at the 5-position of the pyridine ring. The reactivity of the bromine atom makes it an excellent substrate for a variety of coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. The Boc-protected aminomethyl group at the 2-position provides a handle for further functionalization, making this a valuable bifunctional scaffold for the synthesis of compound libraries.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions. While these protocols are based on closely related 5-bromopyridine analogues, they provide a strong starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9016~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME8512~90
33-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1008~88

Table 2: Sonogashira Coupling of 5-Bromopyridine Derivatives with Terminal Alkynes

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16~90
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene706~92
31-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003~85

Table 3: Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018~95
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH11012~89
3BenzylaminePd(OAc)₂ (5)dppp (10)NaOtBuToluene8014~93

Table 4: Heck Coupling of 5-Bromopyridine Derivatives with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10024~70-80
2n-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile8016~85
3CyclohexenePdCl₂(dppf) (3)-Cy₂NMe1,4-Dioxane12048~60

Table 5: Stille Coupling of 5-Bromopyridine Derivatives with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)--Toluene11018~80-90
2(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)--Toluene11024~85
3Tributyl(phenyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)LiClTHF7012~90

Experimental Protocols

The following are detailed, generalized protocols for performing cross-coupling reactions with this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize 5-aryl-2-(aminomethyl)pyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and degassed water, 4:1 ratio)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture via syringe.

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

Objective: To synthesize 5-alkynyl-2-(aminomethyl)pyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst and CuI.

  • Add the anhydrous solvent and stir the mixture for 15-30 minutes at room temperature.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol

Objective: To synthesize 5-amino-2-(aminomethyl)pyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., dppp, 4-10 mol%)

  • Base (e.g., sodium tert-butoxide, 1.5-2.2 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Sealed tube

Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound, the base, the palladium catalyst, and the phosphine ligand.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Heck Coupling Protocol

Objective: To synthesize 5-alkenyl-2-(aminomethyl)pyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)

  • Ligand (e.g., Tri(o-tolyl)phosphine, 6 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.

  • Add the anhydrous solvent and the base.

  • Add the alkene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature, monitoring its progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify the crude product by column chromatography.[2]

Stille Coupling Protocol

Objective: To synthesize 5-substituted-2-(aminomethyl)pyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.[3]

  • Add the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.[3]

  • Under a positive pressure of inert gas, add the palladium catalyst.[3]

  • Heat the reaction mixture to 80-110 °C and stir vigorously.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with aqueous KF solution to remove tin residues, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Workup & Purification Start tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate Mixing Combine in Anhydrous Solvent Start->Mixing Partner Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) Partner->Mixing Catalyst Palladium Catalyst & Ligand Catalyst->Mixing Base Base Base->Mixing Reaction Heat under Inert Atmosphere Mixing->Reaction Degas Quench Cool & Quench Reaction->Quench Monitor (TLC/LCMS) Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Coupled Product Purify->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-X(L_n) Pd0->OxAdd + Ar-X Transmetalation Transmetalation Ar-Pd(II)-R(L_n) OxAdd->Transmetalation + R-B(OR)₂ RedElim Reductive Elimination Transmetalation->RedElim - X-B(OR)₂ RedElim->Pd0 - Ar-R Buchwald_Hartwig_Cycle Pd0_BH Pd(0)L_n OxAdd_BH Oxidative Addition Ar-Pd(II)-X(L_n) Pd0_BH->OxAdd_BH + Ar-X Amine_Coord Amine Coordination [Ar-Pd(II)-X(L_n)(R₂NH)] OxAdd_BH->Amine_Coord + R₂NH Deprotonation Deprotonation Ar-Pd(II)-NR₂(L_n) Amine_Coord->Deprotonation + Base, - HB⁺X⁻ RedElim_BH Reductive Elimination Deprotonation->RedElim_BH RedElim_BH->Pd0_BH - Ar-NR₂

References

Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical research and development. The synthesis is a two-step process commencing with the reduction of 5-bromo-2-cyanopyridine to (5-bromopyridin-2-yl)methanamine, followed by the protection of the resulting primary amine with a tert-butoxycarbonyl (Boc) group. This guide offers scalable procedures, safety protocols, and characterization data to facilitate the efficient and safe production of this important building block.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom on the pyridine ring allows for further functionalization through cross-coupling reactions, while the Boc-protected aminomethyl group provides a handle for subsequent synthetic transformations. The ability to produce this compound on a larger scale is essential for advancing drug discovery programs. The protocols outlined herein are designed to be robust and scalable, addressing the needs of process chemistry and drug development.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Reduction cluster_1 Step 2: Boc Protection 5-bromo-2-cyanopyridine 5-bromo-2-cyanopyridine NaBH4_MeOH NaBH₄, MeOH 5-bromo-2-cyanopyridine->NaBH4_MeOH (5-bromopyridin-2-yl)methanamine (5-bromopyridin-2-yl)methanamine NaBH4_MeOH->(5-bromopyridin-2-yl)methanamine amine (5-bromopyridin-2-yl)methanamine Boc2O_Et3N (Boc)₂O, Et₃N, DCM amine->Boc2O_Et3N product This compound Boc2O_Et3N->product

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of (5-bromopyridin-2-yl)methanamine

This protocol describes the reduction of 5-bromo-2-cyanopyridine to (5-bromopyridin-2-yl)methanamine.

Materials and Equipment:

  • 5-bromo-2-cyanopyridine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Large capacity reaction vessel with mechanical stirrer, dropping funnel, and thermometer

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2-cyanopyridine (1.0 eq) in methanol (10-15 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. To this solution, add sodium borohydride (2.0-2.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0-5 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: To the aqueous residue, add dichloromethane and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (5-bromopyridin-2-yl)methanamine as a crude oil, which can be used in the next step without further purification.

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.[1][2][3][4][5][6]

  • The reaction is exothermic; maintain adequate cooling.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 2: Scale-up Synthesis of this compound

This protocol details the Boc protection of (5-bromopyridin-2-yl)methanamine.

Materials and Equipment:

  • (5-bromopyridin-2-yl)methanamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with mechanical stirrer and dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the crude (5-bromopyridin-2-yl)methanamine (1.0 eq) in dichloromethane (10-15 mL per gram of amine) in a reaction vessel.

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in dichloromethane dropwise, maintaining the temperature at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting amine is consumed.

  • Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.

Safety Precautions:

  • Di-tert-butyl dicarbonate is a flammable solid and an irritant. Handle with care in a well-ventilated fume hood.[7][8]

  • Triethylamine is a flammable and corrosive liquid.

  • Wear appropriate PPE, including safety goggles, lab coat, and gloves.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting Material (Scale)Key ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Reduction5-bromo-2-cyanopyridine (100 g)NaBH₄Methanol0 - RT12-16~85-95 (crude)>90%
2Boc Protection(5-bromopyridin-2-yl)methanamine (~90 g)(Boc)₂O, Et₃NDichloromethaneRT4-6~80-90 (after purification)>98%

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₅BrN₂O₂[9]
Molecular Weight 287.15 g/mol [9]
Appearance White to off-white solid
Melting Point 78-82 °C
¹H NMR (400 MHz, CDCl₃) δ 8.55 (d, J = 2.4 Hz, 1H), 7.75 (dd, J = 8.4, 2.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 5.50 (br s, 1H), 4.45 (d, J = 6.0 Hz, 2H), 1.48 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ 155.8, 158.9, 150.1, 139.3, 123.8, 118.7, 79.8, 45.9, 28.4.
Mass Spec (ESI) m/z 287.0 [M+H]⁺, 289.0 [M+H+2]⁺

Visualizations

Experimental Workflow: Synthesis of (5-bromopyridin-2-yl)methanamine

Reduction_Workflow start Dissolve 5-bromo-2-cyanopyridine in MeOH cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 react Stir at RT for 12-16h add_nabh4->react monitor Monitor by TLC/HPLC react->monitor quench Quench with H₂O monitor->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with DCM concentrate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry final_concentrate Concentrate to yield crude amine dry->final_concentrate

Caption: Workflow for the reduction of 5-bromo-2-cyanopyridine.

Experimental Workflow: Synthesis of this compound

Boc_Protection_Workflow start Dissolve amine and Et₃N in DCM add_boc Add (Boc)₂O solution start->add_boc react Stir at RT for 4-6h add_boc->react monitor Monitor by TLC/HPLC react->monitor workup Wash with HCl, NaHCO₃, and Brine monitor->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify product Isolated this compound purify->product

Caption: Workflow for the Boc protection of (5-bromopyridin-2-yl)methanamine.

Conclusion

The protocols provided in this document offer a comprehensive guide for the scale-up synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this key intermediate in significant quantities, thereby facilitating the advancement of their research and development programs. Adherence to the outlined safety precautions is paramount to ensure a safe and successful synthesis.

References

Application Notes and Protocols: Purification of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods have been compiled to ensure high purity and yield, critical for downstream applications in drug development and scientific research.

Overview of Purification Methods

The primary methods for purifying this compound are flash column chromatography and recrystallization. The choice of method depends on the scale of the synthesis, the impurity profile, and the desired final purity. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical assessment of purity and for small-scale preparative purification.

Data Presentation

Quantitative data for the purification of the target compound is not extensively available in the public domain. However, based on analogous procedures for similar Boc-protected amines and pyridine derivatives, the following table summarizes expected outcomes.

Purification MethodTypical Solvents/Mobile PhaseExpected PurityExpected YieldScale
Flash Column Chromatography Hexanes/Ethyl Acetate Gradient>98%70-90%mg to multi-gram
Recrystallization Isopropanol, Ethanol, or Hexane/Ethyl Acetate mixtures>99%50-80% (can vary)gram to kg
Preparative HPLC Acetonitrile/Water with 0.1% TFA or Formic Acid>99.5%Dependent on loadingmg to gram

Experimental Protocols

Flash Column Chromatography

This is the most common method for purifying crude this compound after synthesis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Glass column or automated flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to the dissolved product to form a slurry.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Loading the Sample:

    • Carefully add the prepared dry-loaded sample to the top of the packed silica gel bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on). The optimal gradient may need to be determined by preliminary TLC analysis.

    • Collect fractions in separate tubes or flasks.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 70:30 Hexanes:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline material, especially for larger scale purifications.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, or a mixture of Hexanes and Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Protocol:

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and from which it crystallizes upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

flash_chromatography_workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product adsorb Adsorb onto Silica dissolve->adsorb dry Dry Load adsorb->dry load Load Sample dry->load pack Pack Column pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Purification by Flash Column Chromatography.

recrystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation add_solvent Add Minimal Hot Solvent dissolve Dissolve Crude Product add_solvent->dissolve cool_rt Cool to Room Temp. dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for Purification by Recrystallization.

Analytical Techniques for the Characterization of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the analytical techniques for the comprehensive characterization of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis. The application notes herein describe the principles and expected outcomes for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. Detailed experimental protocols are provided to facilitate the replication of these analytical methods for purity assessment, structural elucidation, and quality control.

Introduction

This compound (Figure 1) is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required for its complete characterization. This document outlines the key analytical techniques and provides detailed protocols for their application.

Figure 1. Chemical Structure of this compound.

Molecular Formula: C₁₁H₁₅BrN₂O₂[1]

Molecular Weight: 287.15 g/mol [1]

Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The logical workflow for a comprehensive analysis is depicted in Figure 2.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity & Identity NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC (Purity & Quantification) NMR->HPLC Structure Confirmed MS Mass Spectrometry (Confirmation of M.W.) MS->HPLC M.W. Confirmed FTIR FT-IR Spectroscopy (Functional Groups) HPLC->FTIR Purity Assessed EA Elemental Analysis (Elemental Composition) FTIR->EA Functional Groups Confirmed TechniqueRelationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR HPLC HPLC Compound->HPLC MS Mass Spec. Compound->MS FTIR FT-IR Compound->FTIR EA Elemental Analysis Compound->EA Structure Molecular Structure NMR->Structure Purity Purity HPLC->Purity MW Molecular Weight MS->MW FuncGroups Functional Groups FTIR->FuncGroups Composition Elemental Composition EA->Composition

References

Application Notes and Protocols for the Reaction of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate with various organometallic reagents. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry and drug development. The protocols outlined below focus on common and effective transformations including Buchwald-Hartwig amination, Sonogashira, Stille, Suzuki, and Negishi coupling reactions.

Introduction

The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the quest for novel therapeutic agents. This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 5-position of the pyridine ring. The Boc-protecting group on the aminomethyl substituent ensures stability under many reaction conditions and can be readily removed for further derivatization.

These application notes provide representative protocols and data for several key transformations, offering a starting point for reaction optimization and library synthesis.

Data Presentation

The following tables summarize typical reaction conditions and yields for the coupling of this compound and analogous bromopyridine derivatives with various organometallic reagents.

Table 1: Buchwald-Hartwig Amination of Bromopyridine Derivatives

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IsopropylaminePd(OAc)₂ (5)dppp (10)NaOt-BuToluene801493
2N-Methyl(phenyl)methanaminePd(OAc)₂ (5)dppp (10)NaOt-BuTolueneReflux190.7

Note: Yields are based on reactions with similar 2-bromopyridine substrates and serve as a reference.[1]

Table 2: Sonogashira Coupling of Bromopyridine Derivatives

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
21-DecynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100384
34-PropylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389

Note: Yields are based on reactions with 2-amino-3-bromopyridines.[2]

Table 3: Stille Coupling of Bromopyridine Derivatives

| Entry | Organostannane | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aryl/Vinyl-SnBu₃ | Pd(PPh₃)₄ (5-10) | PPh₃ | Toluene/Dioxane | 80-110 | 12-24 | 70-95 |

Note: This represents a general protocol for Stille couplings of aryl bromides.[3][4]

Table 4: Suzuki Coupling of Bromopyridine Derivatives

EntryBoronic Acid/EsterPd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃DME802-1280-95

Note: This represents a general protocol for Suzuki couplings of aryl bromides.

Table 5: Negishi Coupling of Bromopyridine Derivatives

| Entry | Organozinc Reagent | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aryl/Alkyl-ZnX | Pd(dba)₂ (2-5) | P(o-tol)₃ | THF/DMF | 50-80 | 4-16 | 75-90 |

Note: This represents a general protocol for Negishi couplings of aryl bromides.[5]

Experimental Protocols

Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.[6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk tube or sealed tube)

Procedure:

  • To a dry Schlenk or sealed tube, add Pd(OAc)₂ (0.05 equiv), dppp (0.10 equiv), and sodium tert-butoxide (2.2 equiv).

  • Purge the tube with an inert gas for 5-10 minutes.

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.[1]

Sonogashira Coupling

This protocol outlines the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.[2]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium trifluoroacetate (Pd(CF₃COO)₂) or similar Pd(II) salt

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv) under an inert atmosphere.

  • Add anhydrous DMF and triethylamine.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynylpyridine derivative.[2]

Stille Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an organostannane reagent.[3][4]

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the organostannane (1.1-1.5 equiv), and Pd(PPh₃)₄ (0.05-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Stir vigorously for 1-2 hours, then filter the mixture through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Boronic acid or boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,2-Dimethoxyethane (DME) or another suitable solvent

  • Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of DME and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Negishi Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an organozinc reagent.[5]

Materials:

  • This compound

  • Organozinc reagent (prepared in situ or from a commercial source)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • If preparing the organozinc reagent in situ, react the corresponding organic halide with activated zinc dust in THF.

  • In a separate dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02-0.05 equiv) and P(o-tol)₃ (0.08-0.20 equiv) in anhydrous THF or DMF.

  • Add this compound (1.0 equiv) to the catalyst mixture.

  • Add the solution of the organozinc reagent (1.2-2.0 equiv) dropwise to the reaction mixture at room temperature.

  • Heat the reaction to 50-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Reaction_Pathways cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions Substrate This compound Buchwald Buchwald-Hartwig Amination Substrate->Buchwald R₂NH Sonogashira Sonogashira Coupling Substrate->Sonogashira R-C≡CH Stille Stille Coupling Substrate->Stille R-Sn(Bu)₃ Suzuki Suzuki Coupling Substrate->Suzuki R-B(OH)₂ Negishi Negishi Coupling Substrate->Negishi R-ZnX Product_Amine 5-Amino Pyridine Derivative Buchwald->Product_Amine Product_Alkyne 5-Alkynyl Pyridine Derivative Sonogashira->Product_Alkyne Product_ArylVinyl 5-Aryl/Vinyl Pyridine Derivative Stille->Product_ArylVinyl Suzuki->Product_ArylVinyl Negishi->Product_ArylVinyl

Caption: Reaction pathways of this compound.

Experimental_Workflow start Start: Reaction Setup (Inert Atmosphere) reagents Add Substrate, Organometallic Reagent, Catalyst, Ligand, Base, and Solvent start->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the Boc protection of (5-bromopyridin-2-yl)methanamine. This reaction involves the nucleophilic attack of the primary amine on di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Q2: What are the most common side reactions observed during the synthesis?

A primary side reaction is the formation of the di-Boc protected product, where both hydrogen atoms on the primary amine are replaced by a Boc group. This is more likely to occur if a large excess of di-tert-butyl dicarbonate is used or if the reaction is run for an extended period. Another potential side reaction is the formation of urea-type byproducts, especially if the starting amine is not fully dissolved or if there are impurities.

Q3: How can I minimize the formation of the di-Boc side product?

To minimize di-Boc formation, it is crucial to control the stoichiometry of the reagents. Using a slight excess (typically 1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate is recommended. Slow, portion-wise addition of the Boc anhydride to the reaction mixture can also help to maintain a low concentration of the protecting agent, favoring mono-protection.

Q4: What are the recommended purification methods for the final product?

The product can typically be isolated and purified through a standard aqueous workup followed by extraction with an organic solvent like ethyl acetate or dichloromethane. If further purification is necessary, column chromatography on silica gel is an effective method. In some cases, trituration with a non-polar solvent like hexane can be used to crystallize the product and remove impurities.

Q5: My starting material, (5-bromopyridin-2-yl)methanamine, has poor solubility in the reaction solvent. What can I do?

Poor solubility of the starting amine can lead to a sluggish or incomplete reaction. To address this, consider using a co-solvent system, such as a mixture of tetrahydrofuran (THF) and water, or using a more polar solvent like dimethylformamide (DMF). Gently heating the mixture can also improve solubility, but care should be taken to avoid decomposition of the reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The nucleophilicity of the heteroaromatic amine may be lower than expected.- Increase the reaction temperature to 40-50°C.- Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to activate the di-tert-butyl dicarbonate.- Extend the reaction time and monitor progress by TLC or LC-MS.
2. Degradation of Reagents: Di-tert-butyl dicarbonate can degrade in the presence of moisture.- Use anhydrous solvents and ensure all glassware is thoroughly dried.- Use a fresh bottle of di-tert-butyl dicarbonate.
3. Starting Material Quality: The (5-bromopyridin-2-yl)methanamine may contain impurities that interfere with the reaction.- Purify the starting amine before use, for example, by distillation or chromatography.
Formation of Multiple Products 1. Di-Boc Formation: Excess di-tert-butyl dicarbonate or prolonged reaction time.- Use a maximum of 1.2 equivalents of di-tert-butyl dicarbonate.- Add the Boc anhydride in portions over time.- Monitor the reaction closely and stop it once the starting material is consumed.
2. Unidentified Byproducts: Potential side reactions with impurities or the solvent.- Ensure the purity of all reagents and solvents.- Consider changing the solvent to one that is less reactive under the reaction conditions (e.g., from THF to dichloromethane).
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion between the aqueous and organic layers.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the mixture through a pad of celite.
2. Product is an Oil: The product does not solidify upon concentration.- Attempt to crystallize the product by dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.- If crystallization fails, purify by column chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on standard Boc protection methods for heteroaromatic amines.

Materials:

  • (5-bromopyridin-2-yl)methanamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (5-bromopyridin-2-yl)methanamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (to a concentration of approximately 0.2 M).

  • Stir the solution at room temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution over 5 minutes.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: Based on similar reactions, yields are typically in the range of 80-95%.

Visual Guides

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Starting_Material (5-bromopyridin-2-yl)methanamine Reaction Starting_Material->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Material Start->Check_Purity Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Check_Reagents Use Anhydrous Solvents & Fresh Boc₂O Check_Purity->Check_Reagents Pure Purify_SM->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Increase_Temp Increase Temperature (40-50°C) Optimize_Conditions->Increase_Temp Add_Catalyst Add Catalytic DMAP Increase_Temp->Add_Catalyst Extend_Time Extend Reaction Time Add_Catalyst->Extend_Time End Improved Yield Extend_Time->End

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. This guide addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common method is the N-tert-butoxycarbonylation (Boc protection) of (5-bromopyridin-2-yl)methanamine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base.

Q2: My reaction is sluggish or incomplete. What are the potential causes?

Several factors can lead to an incomplete reaction:

  • Insufficient Base: The base is crucial for deprotonating the amine, increasing its nucleophilicity.

  • Poor Solubility: The starting amine salt may have poor solubility in common organic solvents.

  • Low Quality Reagents: Degradation of (Boc)₂O or using a wet solvent can impede the reaction.

  • Steric Hindrance: While less common for this substrate, significant steric bulk around the amine can slow the reaction.

Q3: I am observing multiple spots on my TLC plate even after the starting material is consumed. What are the likely side products?

Common side products in the Boc protection of aminomethylpyridines include:

  • Di-Boc Protected Product: The primary amine reacts twice with (Boc)₂O to form a di-Boc derivative. This is more likely with the use of a highly effective catalyst like 4-(dimethylaminopyridine) (DMAP).

  • Urea Formation: An isocyanate intermediate, formed from the starting amine, can react with another molecule of the starting amine to generate a urea byproduct.

  • N-Oxide Formation: Although less common under these conditions, oxidation of the pyridine nitrogen can occur.

Q4: How can I remove unreacted di-tert-butyl dicarbonate from my final product?

Excess (Boc)₂O can often be removed during workup or purification. Common methods include:

  • Washing the organic layer with a saturated sodium bicarbonate solution.

  • Using a polymer-supported trisamine resin to scavenge the excess reagent.

  • Purification by flash column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction due to poor solubility of the starting amine (often as a hydrochloride salt).Use a biphasic system with an aqueous base (e.g., NaOH or NaHCO₃) and an organic solvent (e.g., THF, DCM).
Insufficient activation of the amine.Ensure at least a stoichiometric amount of base is used. For less reactive amines, a catalytic amount of DMAP can be added, but monitor for di-Boc formation.
Formation of Di-Boc Product Use of a highly activating catalyst (e.g., DMAP) or excess (Boc)₂O.Reduce the amount of (Boc)₂O to 1.0-1.2 equivalents. Avoid or use only a catalytic amount of DMAP.
Prolonged reaction time at elevated temperatures.Monitor the reaction closely by TLC and work up as soon as the starting material is consumed. Conduct the reaction at room temperature.
Formation of Urea Byproduct Formation of an isocyanate intermediate.This is more prevalent with certain catalysts. If urea formation is significant, consider alternative bases to DMAP, such as triethylamine or an inorganic base.
Difficulty in Purification Residual (Boc)₂O co-eluting with the product.Quench the reaction with a nucleophilic amine like ammonium hydroxide to consume excess (Boc)₂O before workup. Utilize a silica gel plug or full column chromatography for purification.
Product is an oil and difficult to handle.Trituration with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Standard Boc Protection using an Inorganic Base

Reagents and Materials:

  • (5-bromopyridin-2-yl)methanamine (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve (5-bromopyridin-2-yl)methanamine (1.0 eq) in THF (0.2-0.5 M). If starting from the hydrochloride salt, use a biphasic mixture of THF and water.

  • Add a saturated aqueous solution of NaHCO₃ (2-3 eq) or 1M NaOH (2-3 eq) to the reaction mixture.

  • To the vigorously stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column and accessories

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20-30% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Synthesis_Pathway cluster_reagents Reagents SM (5-bromopyridin-2-yl)methanamine Product This compound SM->Product THF/H2O, rt Boc2O (Boc)2O Boc2O->Product Base Base (e.g., NaHCO3) Base->Product

Caption: Synthetic pathway for this compound.

Side_Reactions SM (5-bromopyridin-2-yl)methanamine Product Desired Product SM->Product +(Boc)2O DiBoc Di-Boc Product SM->DiBoc + excess (Boc)2O / DMAP Urea Urea Byproduct SM->Urea via isocyanate

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Reaction Start Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No SideProducts Side Products Observed? Workup->SideProducts PureProduct Pure Product Adjust Adjust Conditions (Reagents, Catalyst, Time) Troubleshoot->Adjust SideProducts->PureProduct No SideProducts->Adjust Yes Adjust->Start

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction showing low or no conversion of the starting material, (5-bromopyridin-2-yl)methanamine?

A1: Low or no conversion can be attributed to several factors:

  • Insufficiently Activated Amine: The nucleophilicity of the amine is crucial for the reaction to proceed. Aminopyridines can be less nucleophilic, potentially slowing down the reaction.

  • Base Strength and Stoichiometry: The base is critical for deprotonating the amine and neutralizing the acid byproduct. An inadequate amount or a base that is too weak may not be effective.

  • Reagent Quality: The di-tert-butyl dicarbonate ((Boc)₂O) reagent can degrade over time, especially if exposed to moisture.

  • Low Reaction Temperature: While the reaction is often run at room temperature, less reactive amines may require gentle heating to proceed at a reasonable rate.

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh or properly stored (Boc)₂O.

  • Optimize Base Conditions: Switch to a stronger base or increase the equivalents of the current base. Ensure the base is fully dissolved and mixed.

  • Increase Reaction Temperature: Gently heat the reaction mixture to 40-55°C and monitor the progress by TLC.[1]

  • Check Starting Material: Ensure the (5-bromopyridin-2-yl)methanamine is pure and dry. If it is a salt (e.g., hydrochloride), it must be neutralized before the reaction.[1]

Q2: My TLC analysis shows the formation of multiple new spots, indicating side products. What are the likely side reactions?

A2: The formation of multiple products can be due to several side reactions:

  • Over-reaction (di-Boc formation): While less common for primary amines, under certain conditions, a second Boc group can be added to the carbamate nitrogen.

  • Reaction with the Pyridine Nitrogen: Although the exocyclic amine is generally more nucleophilic, reaction at the pyridine nitrogen can occur, especially with highly reactive reagents or under forcing conditions.

  • Decomposition of (Boc)₂O: At elevated temperatures, (Boc)₂O can decompose, leading to byproducts that may react further.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O to ensure complete conversion of the starting amine without promoting over-reaction.

  • Moderate Reaction Temperature: Avoid excessive heating. For many Boc protections, room temperature or gentle warming is sufficient.[2]

  • Purification: Utilize column chromatography to separate the desired product from impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Q3: The purification of the final product by column chromatography is proving difficult. What can I do to improve separation?

A3: Purification challenges can arise from the polarity of the compound and the presence of closely related impurities.

Troubleshooting Steps:

  • Solvent System Optimization: Experiment with different solvent systems for TLC to find the optimal mobile phase for column chromatography. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can sometimes improve separation.

  • Alternative Purification Methods: If column chromatography is ineffective, consider other purification techniques such as crystallization or trituration with a suitable solvent to selectively precipitate the product or impurities.

  • Aqueous Workup: Before chromatography, a thorough aqueous workup can remove many polar impurities. Washing the organic layer with a mild acid (to remove unreacted amine), a mild base (like sodium bicarbonate solution to remove acidic byproducts), and brine is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Boc protection of an amine?

A1: The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide. A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting acidic species.[3]

Q2: What are the recommended general reaction conditions for the synthesis of this compound?

A2: A common starting point involves dissolving (5-bromopyridin-2-yl)methanamine in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water, methanol, and triethylamine.[1][2] Di-tert-butyl dicarbonate (1.1-1.2 equivalents) and a base like triethylamine (1.2-1.5 equivalents) are then added. The reaction is typically stirred at room temperature for several hours to overnight. Monitoring the reaction progress by TLC is crucial.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (amine), the product (carbamate), and any potential side products. The spots can be visualized under UV light and/or by staining with an appropriate reagent like ninhydrin (for primary amines) or potassium permanganate.

Q4: What are the safety precautions I should take when running this reaction?

A4: Standard laboratory safety precautions should be followed. Di-tert-butyl dicarbonate can be an irritant. The reaction may produce carbon dioxide gas, so it should be performed in a well-ventilated fume hood and not in a sealed vessel.[4] All solvents used are flammable and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound

To a solution of (5-bromopyridin-2-yl)methanamine (1.0 eq) in tetrahydrofuran (THF) is added triethylamine (1.5 eq). The mixture is stirred at room temperature for 10 minutes. Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) is then added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Amines

EntryAmine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-Bromophenylhydrazine HClTriethylamineTHFRoom Temp.OvernightQuantitative[3]
2AminoglycosidesTriethylamineWater/Methanol551690-97[1]
32-Amino-5-bromopyridineNaHTHF0 to Room Temp.0.585[5]
4General Amines-MethanolRoom Temp.3High[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve (5-bromopyridin-2-yl)methanamine in THF add_base Add Triethylamine prep_amine->add_base add_boc Add (Boc)₂O add_base->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC stir->monitor concentrate Concentrate monitor->concentrate Reaction Complete extract Aqueous Workup concentrate->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Conversion? check_boc Check (Boc)₂O Quality start->check_boc Yes no_solution Consult Further start->no_solution No check_base Optimize Base check_boc->check_base increase_temp Increase Temperature check_base->increase_temp check_amine Check Starting Amine Purity/Salt Form increase_temp->check_amine solution Problem Solved check_amine->solution Issue Identified check_amine->no_solution Issue Persists

Caption: Troubleshooting decision tree for low reaction conversion.

References

Technical Support Center: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C. Several suppliers of structurally similar bromopyridine carbamate derivatives also recommend storage in an inert atmosphere at 2-8°C.[1]

Q2: How stable is the N-Boc protecting group in this compound?

A2: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions. However, it is sensitive to acidic conditions and can be cleaved.[2] Thermal decomposition of the Boc group can also occur at elevated temperatures.[3][4]

Q3: What are the potential degradation pathways for this compound?

Q4: What are the known incompatibilities for this compound?

A4: Based on safety data for similar compounds, this compound is likely incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected impurities in a sample that has been stored for a long time. Improper storage conditions (e.g., exposure to moisture, high temperatures, or light).Verify that the compound has been stored at 2-8°C in a tightly sealed, dry container. If not, the compound may have degraded. Consider re-purification if necessary.
Loss of the Boc protecting group during an experimental reaction. The reaction conditions are too acidic or the temperature is too high.Review the reaction protocol. If acidic reagents are used, consider alternative, non-acidic conditions. If the reaction is run at elevated temperatures, try lowering the temperature. The N-Boc group is known to be labile to acid and heat.[2][3][4]
Inconsistent analytical results (e.g., HPLC, NMR). Sample degradation due to improper handling or storage of analytical samples.Ensure that analytical samples are prepared fresh and analyzed promptly. If storage is necessary, store solutions at a low temperature (e.g., 2-8°C) and protect from light.

Storage Conditions Summary

Parameter Recommended Condition
Temperature 2-8°C
Atmosphere Dry; an inert atmosphere is recommended for similar compounds[1]
Container Tightly sealed
Light Protect from light (general good practice for chemical storage)

Experimental Protocols

General Protocol for a Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While a specific protocol for this compound is not available, a general procedure based on similar compounds can be followed.[5]

Objective: To investigate the stability of the compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add a solution of hydrochloric acid (e.g., 0.1 N HCl) to an aliquot of the stock solution.

    • Basic Hydrolysis: Add a solution of sodium hydroxide (e.g., 0.1 N NaOH) to an aliquot of the stock solution.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to an aliquot of the stock solution.

    • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Stress: Expose an aliquot of the stock solution to UV light.

  • Sample Analysis: At predetermined time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).[5]

  • Data Evaluation:

    • Calculate the percentage of degradation under each condition.

    • Characterize the degradation products by comparing their retention times and UV spectra to the parent compound.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.[5]

Analytical Method for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity and stability of pharmaceutical intermediates.[6][7]

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both potentially containing a modifier like 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the compound.

  • Column Temperature: e.g., 30°C.

Diagrams

Troubleshooting_Workflow Troubleshooting Stability Issues start Problem Observed (e.g., Impurity, Low Yield) check_storage Verify Storage Conditions (2-8°C, Dry, Sealed) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes degradation_likely Compound Degradation Likely. Consider Re-purification. improper_storage->degradation_likely check_protocol Review Experimental Protocol (Acid, Heat) proper_storage->check_protocol harsh_conditions Harsh Conditions Identified check_protocol->harsh_conditions Yes no_harsh_conditions No Obvious Harsh Conditions check_protocol->no_harsh_conditions No modify_protocol Modify Protocol (e.g., Lower Temp, Use Non-Acidic Reagents) harsh_conditions->modify_protocol further_investigation Further Investigation Needed (e.g., Forced Degradation Study) no_harsh_conditions->further_investigation

Caption: Troubleshooting workflow for stability issues.

References

How to improve the solubility of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its structure, which includes a nonpolar tert-butyl group and a bromopyridine ring, alongside a polar carbamate linkage, this compound is expected to be soluble in a range of polar aprotic organic solvents. Its solubility in nonpolar or aqueous solvents is likely to be limited.

Q2: My this compound is not dissolving in my reaction solvent. What should I do first?

If you are experiencing solubility issues, the first step is to ensure you are using an appropriate solvent. If solubility is still a problem, gentle heating and/or sonication can be effective. For many reactions, such as Suzuki-Miyaura coupling, elevated temperatures (e.g., 80-110 °C) are often employed, which can also aid in dissolution.[1]

Q3: Which solvents are recommended for reactions involving this compound?

Polar aprotic solvents are generally the best choice. The table below provides a list of recommended solvents and their predicted solubility for this compound.

Q4: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent can be a very effective strategy. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent (like dioxane or THF) with water is common.[1] The aqueous phase helps to dissolve the inorganic base, while the organic solvent dissolves the carbamate. The ratio of the co-solvents can be optimized to achieve complete dissolution of all reactants.

Q5: I've tried heating and different solvents, but my compound still precipitates out of the solution upon adding other reagents. What else can I do?

If precipitation occurs upon the addition of other reagents, it could be due to a change in the overall polarity of the reaction mixture or a reaction occurring that forms a less soluble species. In such cases, consider the following:

  • Solvent System Re-evaluation: You may need a different solvent system that can accommodate all components of the reaction.

  • Order of Addition: Experiment with changing the order in which you add the reagents.

  • Homogenizing Agents: In some cases, a phase-transfer catalyst can be beneficial in biphasic reactions to improve the interaction between reactants in different phases.[1]

Data Presentation: Predicted Solubility

The following table summarizes the predicted solubility of this compound in common organic solvents based on its chemical structure.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Aprotic N,N-Dimethylformamide (DMF)HighThe high polarity of DMF is well-suited to dissolve the polar carbamate group, while also accommodating the aromatic pyridine ring.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, DMSO is a highly polar solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)Moderate to HighTHF is a good general-purpose solvent for many organic reactions and should provide reasonable solubility.
1,4-DioxaneModerate to HighCommonly used in cross-coupling reactions, it should be a suitable solvent, possibly with gentle heating.
Acetonitrile (ACN)ModerateMay be a suitable solvent, but its polarity might be slightly less effective for this specific compound compared to DMF or DMSO.
Polar Protic Methanol (MeOH)Low to ModerateThe ability to hydrogen bond may offer some solubility, but the non-polar regions of the molecule may limit it.
Ethanol (EtOH)Low to ModerateSimilar to methanol, it may provide limited solubility.
Nonpolar TolueneLowThe aromatic nature might offer some interaction with the pyridine ring, but overall solubility is expected to be poor.
HexaneVery LowThe high non-polar character of hexane is unlikely to effectively dissolve the compound due to the presence of the polar carbamate group.
Chlorinated Dichloromethane (DCM)ModerateDCM is a versatile solvent, but its lower boiling point might limit its use in reactions requiring high temperatures.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the solid this compound.

  • Solvent Addition: Add the selected anhydrous solvent (e.g., DMF, Dioxane) via a syringe.

  • Initial Dissolution Attempt: Stir the mixture at room temperature for 10-15 minutes.

  • Heating (if necessary): If the solid is not fully dissolved, gently heat the mixture with stirring. For many reactions, a temperature between 60-100 °C is appropriate.

  • Observation: Continue to stir at the elevated temperature until complete dissolution is observed.

  • Cooling (if necessary): Once dissolved, the solution can be cooled to the desired reaction temperature before adding other reagents.

Protocol 2: Small-Scale Parallel Screening of Solvents

This protocol is designed for efficiently testing the solubility in multiple solvents.

  • Preparation: In a series of small, dry vials, add a pre-weighed amount of this compound to each.

  • Solvent Addition: To each vial, add a different test solvent (e.g., DMF, THF, Dioxane, Toluene) in a specific volume to achieve a target concentration.

  • Agitation: Seal the vials and agitate them at room temperature (e.g., using a vortex mixer or shaker) for 15-20 minutes.

  • Observation: Visually inspect each vial for complete dissolution.

  • Heating: For vials where the compound is not fully dissolved, place them in a heating block and increase the temperature in increments (e.g., to 50 °C, then 80 °C), agitating at each temperature.

  • Analysis: Record which solvents achieve complete dissolution and at what temperature. This information will guide the solvent choice for your larger-scale reaction.

Mandatory Visualization

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_solvent Is the solvent appropriate? (e.g., polar aprotic like DMF, Dioxane) start->check_solvent change_solvent Select a recommended solvent from the solubility table. check_solvent->change_solvent No gentle_heat Apply gentle heating (60-100 °C) and/or sonication. check_solvent->gentle_heat Yes change_solvent->check_solvent dissolved_q1 Is the compound fully dissolved? gentle_heat->dissolved_q1 co_solvent Consider using a co-solvent system (e.g., Dioxane/Water for Suzuki). dissolved_q1->co_solvent No proceed Proceed with the reaction. dissolved_q1->proceed Yes dissolved_q2 Is the compound fully dissolved? co_solvent->dissolved_q2 dissolved_q2->proceed Yes re_evaluate Re-evaluate reaction conditions. Consider order of addition or alternative synthetic routes. dissolved_q2->re_evaluate No

Caption: A flowchart for troubleshooting solubility issues.

References

Preventing decomposition of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge in the synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: preventing its decomposition. The key to a successful synthesis lies in carefully controlling reaction conditions to protect the acid-labile tert-butoxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of decomposition during the synthesis of this compound?

The primary cause of decomposition is the cleavage of the Boc protecting group under acidic conditions.[1][2] The tert-butyl carbamate is highly sensitive to acid, which catalyzes its removal to yield the unprotected amine, carbon dioxide, and isobutene.[2][3] Even trace amounts of acid in reagents, solvents, or generated during the reaction can lead to significant product loss.

Q2: My reaction yield is consistently low. What are the likely reasons?

Low yields can stem from several issues beyond decomposition:

  • Incomplete Reaction: The starting amine, (5-bromopyridin-2-yl)methanamine, may not be fully consumed. This can be due to insufficient di-tert-butyl dicarbonate ((Boc)₂O), suboptimal reaction time, or low temperature.[4]

  • Side Product Formation: The formation of N,N-di-Boc derivatives (where two Boc groups attach to the amine) can occur, especially with a large excess of (Boc)₂O.[4][5] Urea-type byproducts can also form from isocyanate impurities in the (Boc)₂O.[4]

  • Product Loss During Workup: The target compound may have some water solubility, leading to loss during aqueous extraction phases.[4] Emulsion formation during washes can also trap the product.[5]

Q3: I see an unexpected spot on my TLC/impurity in my LC-MS. What could it be?

An impurity with a lower Rf value (more polar) on a normal-phase TLC is often the deprotected starting amine, (5-bromopyridin-2-yl)methanamine. An LC-MS analysis would show a mass corresponding to the loss of the Boc group (100.12 g/mol ). If you observe a mass corresponding to the product plus 56 Da, this could indicate alkylation of the pyridine ring by the tert-butyl cation, a side reaction that can occur during acidic deprotection.[1]

Q4: Is a base always required for Boc protection?

While not strictly necessary, as the tert-butoxide generated during the reaction can act as a base, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is highly recommended.[5] The base neutralizes the protonated amine, accelerating the reaction and preventing the accumulation of any acidic species that could degrade the product.[5]

Troubleshooting Guide

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Low Yield & Presence of Starting Material Acidic Decomposition: Reagents (e.g., amine salt), solvents, or glassware are not rigorously neutral/anhydrous.• Ensure the starting amine is the free base. If it's a hydrochloride salt, neutralize it with a base (e.g., NaOH, NaHCO₃) and extract before the reaction.[6] • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[4]
Incomplete Reaction: Insufficient (Boc)₂O, low temperature, or short reaction time.• Use a slight excess of (Boc)₂O (1.1-1.5 equivalents).[4] • Allow the reaction to stir at room temperature for 3-12 hours, monitoring progress by TLC or LC-MS.[4][5] • Gentle heating (e.g., to 40°C) can be attempted, but must be done cautiously to avoid thermal decomposition.[1]
Formation of Multiple Products Di-Boc Protection: A large excess of (Boc)₂O was used.• Use a controlled stoichiometry of (Boc)₂O (closer to 1.1 equivalents).[4] • Monitor the reaction closely and stop it once the starting material is consumed.[5]
Urea Formation: Impurities in (Boc)₂O or presence of water.• Use high-purity (Boc)₂O.[4] • Ensure rigorously anhydrous conditions.[4]
Product Degradation During Workup Acidic Aqueous Wash: Using a strong acidic wash (e.g., 1M HCl) can cleave the Boc group.• During workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution first to neutralize any acid.[5] • If an acid wash is necessary to remove base, use a weak acid like 5% citric acid solution and perform the wash quickly at a low temperature.[5]
Difficulty in Isolating Pure Product Emulsion during Extraction: Formation of a stable emulsion layer between organic and aqueous phases.• Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[5] • Filter the entire mixture through a pad of celite.
Decomposition on Silica Gel: Residual acidity on standard silica gel can cause product degradation during column chromatography.• Neutralize the silica gel before use by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in the eluent).

Experimental Protocol: Optimized Synthesis

This protocol is designed to minimize decomposition and maximize yield.

Materials:

  • (5-bromopyridin-2-yl)methanamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (5-bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of (Boc)₂O: Slowly add a solution of (Boc)₂O (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) every 1-2 hours until the starting amine spot is no longer visible (typically 3-6 hours).

  • Quenching: Once complete, cool the reaction mixture in an ice bath and quench by slowly adding saturated NaHCO₃ solution.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent (e.g., 0% to 30% ethyl acetate in hexanes), optionally with 0.5% TEA mixed in the eluent to prevent decomposition.

Visualizing Key Processes

To better understand the factors affecting your synthesis, the following diagrams illustrate the primary decomposition pathway and the recommended experimental workflow.

Decomposition_Pathway Protected This compound Protonated Protonated Carbamate Protected->Protonated H⁺ (Acid) Carbocation tert-Butyl Cation Protonated->Carbocation Cleavage CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Amine Deprotected Amine (Decomposition Product) CarbamicAcid->Amine Decarboxylation Byproducts CO₂ + Isobutene CarbamicAcid->Byproducts Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine & Base in Anhydrous DCM add_boc Add (Boc)₂O at 0 °C start->add_boc react Stir at RT (Monitor by TLC) add_boc->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography (Neutralized Silica) dry->purify product Pure Product purify->product

References

Technical Support Center: Cross-Coupling with tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low to no yield in my cross-coupling reaction with this compound?

Low yields with this substrate are a common challenge and can arise from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] Additionally, the carbamate functional group may introduce steric hindrance or have electronic effects that influence the reaction. Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand is critical. For 2-bromopyridines, bulky, electron-rich phosphine ligands are often necessary to shield the palladium center from the pyridine nitrogen and facilitate the catalytic cycle.[1][4]

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete conversion.

  • Reagent Quality: The purity of your starting material, coupling partner (e.g., boronic acid, amine, alkyne), base, and solvents is paramount. Solvents should be anhydrous and thoroughly degassed.[2]

Q2: What are the most common side reactions observed, and how can I minimize them?

Several side reactions can compete with your desired cross-coupling, reducing the yield of the target product. These include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, replacing it with a hydrogen atom. This is often promoted by the presence of water. To minimize this, use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][3]

  • Homocoupling: The self-coupling of your coupling partner (e.g., boronic acid to form a biaryl) is a common side reaction, often promoted by the presence of oxygen.[3] Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent this.[3]

  • Hydrodehalogenation: The replacement of the bromine atom on your pyridine substrate with a hydrogen atom can occur, particularly in Buchwald-Hartwig aminations.[5] Careful selection of the catalyst, ligand, and base can help to suppress this pathway.

Q3: Which type of cross-coupling reaction is most suitable for my desired transformation with this substrate?

The choice of cross-coupling reaction depends on the bond you wish to form:

  • Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon bonds by coupling with a boronic acid or ester.

  • Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds by coupling with a primary or secondary amine.[6]

  • Sonogashira Coupling: Used to form carbon-carbon bonds between your bromopyridine and a terminal alkyne.[7]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low Yield or No Reaction

Potential Cause Troubleshooting Strategy
Catalyst Inhibition The pyridine nitrogen is likely coordinating to the palladium center.[1][3] Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos.[1] Consider using a pre-formed palladium catalyst with one of these ligands.
Inefficient Oxidative Addition The C-Br bond on the electron-deficient pyridine may be less reactive. Increase the reaction temperature in increments (e.g., 80-110 °C).[4] Screen different palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.[8]
Protodeboronation of Boronic Acid Use anhydrous solvents and freshly opened boronic acid. Consider switching to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[1][4]
Inappropriate Base The base is crucial for the transmetalation step.[4] Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] Ensure the base is finely powdered for better solubility and reactivity.
Buchwald-Hartwig Amination

Issue: Low Conversion and/or Hydrodehalogenation

Potential Cause Troubleshooting Strategy
Catalyst Deactivation Similar to Suzuki coupling, the pyridine nitrogen can inhibit the catalyst. Employ bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[9][10]
Incorrect Base Selection A strong, non-nucleophilic base is required.[9] NaOt-Bu is a common and effective choice.[11][12] For base-sensitive substrates, consider milder options like Cs₂CO₃ or K₂CO₃.[11]
Amine Volatility If using a volatile amine, the reaction may need to be performed in a sealed tube to maintain the concentration of the amine in the reaction mixture.[13]
Side Reactions To minimize hydrodehalogenation, ensure an inert atmosphere is strictly maintained. Screening different ligands can also help identify a system less prone to this side reaction.[5]
Sonogashira Coupling

Issue: Low Yield and/or Alkyne Homocoupling (Glaser Coupling)

Potential Cause Troubleshooting Strategy
Catalyst Inactivity Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (CuI) are fresh and handled under an inert atmosphere.[14] Catalyst decomposition can sometimes be observed by the formation of "palladium black".[14]
Glaser Homocoupling This is a very common side reaction promoted by oxygen.[14] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is critical.[14] Reduce the loading of the CuI co-catalyst.[14] Consider a slow addition of the alkyne to the reaction mixture.[14]
Sluggish Reaction Aryl bromides are generally less reactive than iodides in Sonogashira couplings.[9] Gentle heating (e.g., up to 100 °C) may be required to drive the reaction to completion.[7][9]
Copper-Free Conditions If homocoupling is a persistent issue, consider switching to a copper-free Sonogashira protocol, which may require specific ligands to be effective.[14]

Data Presentation: Catalyst System Comparison

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridines

Catalyst/LigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100A robust system for many bromopyridine couplings.[15]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane100-110Highly active for challenging substrates.[4]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-100A more "classical" system, may be less effective for this substrate.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines

Catalyst/LigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ / (±)-BINAPNaOt-BuToluene80Effective for a range of amines.[11]
Pd(OAc)₂ / XPhost-BuONaToluene80-100Good for mono-N-arylation.
RuPhos PrecatalystLiHMDSTHF65Can be effective for primary and secondary amines.[10][15]

Table 3: Recommended Catalyst Systems for Sonogashira Coupling of 2-Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄ / CuIEt₃NTHF or DMFRT - 100A standard and widely used system.[14]
PdCl₂(PPh₃)₂ / CuIEt₃N / DIPEATHF or DMFRT - 100Another common and effective catalyst combination.[14]
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100Shown to be highly efficient for 2-amino-3-bromopyridines.[7][16]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4][15]

  • Evacuate and backfill the flask with the inert gas three times.[4]

  • Add the anhydrous and degassed solvent (e.g., toluene/water mixture) via syringe.[15]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[15]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.[2]

General Buchwald-Hartwig Amination Protocol
  • In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Add the this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography.[15]

General Sonogashira Coupling Protocol
  • To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (CuI, 2-10 mol%).[14]

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous and degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N).[7][14]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress.[7]

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product, typically by column chromatography.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate for a 2-bromopyridine? Start->Check_Catalyst Change_Ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) Check_Catalyst->Change_Ligand No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Change_Ligand->Check_Conditions Increase_Temp Increase temperature. Increase reaction time. Check_Conditions->Increase_Temp No Check_Reagents Are reagents pure and degassed? Check_Conditions->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Use anhydrous, degassed solvents. Use fresh reagents. Check_Reagents->Purify_Reagents No Success Reaction Successful Check_Reagents->Success Yes Purify_Reagents->Success Catalyst_Selection_Logic Catalyst Selection Logic for 2-Bromopyridines Start Select Cross-Coupling Type Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Sonogashira Sonogashira (C-C, alkyne) Start->Sonogashira Ligand_Suzuki Use bulky phosphine ligands: SPhos, XPhos, RuPhos Suzuki->Ligand_Suzuki Ligand_Buchwald Use bulky biarylphosphine ligands: XPhos, RuPhos, BrettPhos Buchwald->Ligand_Buchwald Catalyst_Sonogashira Use Pd/Cu co-catalyst system: Pd(PPh3)4/CuI or PdCl2(PPh3)2/CuI Sonogashira->Catalyst_Sonogashira

References

Technical Support Center: Monitoring Reactions of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you monitor the progress of your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions involving this compound?

A1: The most common and effective methods for monitoring reactions with this substrate are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is excellent for quick, qualitative checks of reaction completion. LC-MS provides more detailed information on the conversion of starting material to product and the presence of byproducts.[1] NMR spectroscopy can be used for in-depth structural analysis and quantitative assessment of the reaction mixture.[2]

Q2: How can I effectively visualize my starting material and product on a TLC plate?

A2: this compound and its typical cross-coupling products are generally UV-active due to the pyridine ring. Visualization can be achieved using a UV lamp at 254 nm. Staining with potassium permanganate can also be effective, although it is a destructive method.

Q3: I am performing a Suzuki coupling reaction and my reaction seems to have stalled. What are the common causes?

A3: Stalled Suzuki coupling reactions with bromopyridine substrates can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[4] Using bulky phosphine ligands can help mitigate this issue.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step.[4] Insoluble bases or solvents that do not adequately dissolve the reactants can halt the reaction.[3]

  • Poor Reagent Quality: Degradation of the boronic acid, especially in the presence of moisture, can lead to protodeboronation, a common side reaction.[4]

Q4: I am observing an unexpected side product in my LC-MS analysis. What could it be?

A4: Common side products in cross-coupling reactions include:

  • Homocoupling Product: This results from the coupling of two molecules of your boronic acid or two molecules of your starting material. This is often promoted by the presence of oxygen.[5]

  • Protodeboronation Product: The boronic acid can react with residual water or other proton sources to revert to the corresponding arene, effectively removing it from the catalytic cycle.[5]

  • Boc-Deprotection: Depending on the reaction conditions (e.g., high temperatures or acidic reagents), the tert-butoxycarbonyl (Boc) protecting group can be partially or fully cleaved.

Troubleshooting Guides

Troubleshooting TLC Analysis
Problem Possible Cause Suggested Solution
Spots are streaking Sample is too concentrated.Dilute your sample before spotting on the TLC plate.
Eluent is too polar.Decrease the polarity of your eluent system (e.g., increase the hexane to ethyl acetate ratio).
Rf values are too high or too low Incorrect eluent system.Adjust the polarity of the eluent. For higher Rf, increase the polarity (more ethyl acetate). For lower Rf, decrease the polarity (more hexane).
No spots are visible under UV light Compound is not UV-active or concentration is too low.Ensure your compound has a UV chromophore. If so, try concentrating your sample. Use a visualizing stain like potassium permanganate.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Problem Possible Cause Suggested Solution
Low or no conversion of starting material Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.[6]
Inefficient oxidative addition.For less reactive bromides, using more electron-rich and bulky ligands can facilitate this step.[4] Increasing the reaction temperature may also help.[6]
Poor quality of reagents.Ensure all reagents are pure and solvents are anhydrous. Boronic acids, in particular, can degrade over time.
Formation of significant side products Homocoupling of the boronic acid.Thoroughly degas all solvents and maintain a strict inert atmosphere to exclude oxygen.[5]
Protodeboronation of the boronic acid.Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters).[4]
Reaction mixture turns black Palladium black precipitation (catalyst decomposition).This can be caused by high temperatures or the presence of oxygen. Consider a more robust catalyst system or slightly lower reaction temperatures.[3]

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Prepare the Eluent: A common eluent system for this class of compounds is a mixture of ethyl acetate and n-hexane. Start with a ratio of 3:7 (v/v) ethyl acetate to n-hexane and adjust as needed.

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the dissolved mixture onto the baseline. Also, spot the starting material and any available standards for comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the eluent level is below the baseline. Cover the chamber and allow the solvent front to move up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).

  • Calculate Rf Values: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Table 1: Representative TLC Rf Values

Compound Eluent System (Ethyl Acetate:Hexane) Approximate Rf Value
This compound3:70.45
Suzuki Product (e.g., with Phenylboronic acid)3:70.35
Buchwald-Hartwig Product (e.g., with Morpholine)4:60.30

Note: Rf values are highly dependent on the specific conditions and should be considered as a guide.

Protocol 2: General Procedure for LC-MS Monitoring
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with a suitable solvent like methanol or acetonitrile (e.g., in 1 mL).

  • LC-MS System: Use a C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: A representative gradient could be: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Injection and Analysis: Inject the diluted sample. Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the masses of the starting material (m/z [M+H]⁺ ≈ 287.0/289.0 for the bromine isotopes) and the expected product.

  • Data Interpretation: The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate the reaction progress.

Table 2: Expected [M+H]⁺ m/z Values for Starting Material and Potential Products

Compound Reaction Type Coupling Partner Expected [M+H]⁺ (m/z)
Starting Material--287.0 / 289.0
ProductSuzukiPhenylboronic acid286.2
ProductBuchwald-HartwigMorpholine294.2
ProductSonogashiraPhenylacetylene309.1
Protocol 3: General Procedure for ¹H NMR Monitoring
  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. Key signals to monitor for the starting material include the singlet for the tert-butyl group (~1.4-1.5 ppm) and the aromatic protons of the pyridine ring. The appearance of new aromatic signals from the coupled partner or a shift in the existing pyridine signals will indicate product formation. For quantitative analysis, an internal standard with a known concentration can be added.

Visualizations

Troubleshooting_Workflow start Reaction Monitored (TLC/LC-MS) check_sm Is Starting Material Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No check_product Is Expected Product Observed? check_sm->check_product Yes troubleshoot Troubleshoot Reaction Conditions incomplete->troubleshoot troubleshoot->start Re-run Reaction success Reaction Successful check_product->success Yes side_products Side Products Observed check_product->side_products No / Partially troubleshoot_side Troubleshoot Side Reactions side_products->troubleshoot_side troubleshoot_side->start Re-run Reaction

Caption: A workflow for troubleshooting common issues during reaction monitoring.

Suzuki_Pathway SM tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate OA Oxidative Addition SM->OA Pd0 Pd(0) Catalyst Pd0->OA Intermediate Ar-Pd(II)-Br Intermediate OA->Intermediate TM Transmetalation Intermediate->TM Boronic Boronic Acid + Base Boronic->TM Diaryl_Pd Diaryl-Pd(II) Intermediate TM->Diaryl_Pd RE Reductive Elimination Diaryl_Pd->RE RE->Pd0 Regenerated Product Coupled Product RE->Product

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

References

Validation & Comparative

Characterization of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: A Guide to its ¹H and ¹³C NMR Spectral Features

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed characterization of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis, through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of its spectral properties against related structures and providing standardized experimental protocols.

Chemical Structure and Overview

  • IUPAC Name: tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1]

  • Molecular Formula: C₁₁H₁₅BrN₂O₂[1]

  • Molecular Weight: 287.15 g/mol [1]

  • CAS Number: 1188477-11-3[1]

The structure of this compound incorporates a 5-bromopyridine ring, a methylene linker, and a tert-butoxycarbonyl (Boc) protecting group. These features give rise to a distinct NMR spectrum that is crucial for its identification and quality control.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the tert-butyl group, the methylene bridge, the carbamate N-H, and the three distinct protons on the 5-bromopyridine ring. The expected chemical shifts, multiplicities, and coupling constants are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds, including tert-butyl (pyridin-2-ylmethyl)carbamate.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
tert-Butyl (9H)~1.46Singlet9H-
Methylene (2H)~4.45Doublet2H~6.0
Carbamate (1H)~5.90Broad Singlet1H-
H-3 (Pyridine)~7.30Doublet1H~8.5
H-4 (Pyridine)~7.80Doublet of Doublets1H~8.5, 2.5
H-6 (Pyridine)~8.50Doublet1H~2.5

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are detailed in Table 2. The presence of the bromine atom and the nitrogen in the pyridine ring, along with the carbamate and tert-butyl groups, results in a wide dispersion of signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
tert-Butyl (CH₃)₃~28.3
Methylene (-CH₂-)~45.7
tert-Butyl Quaternary C~79.3
C-5 (Pyridine, C-Br)~118.0
C-3 (Pyridine)~121.6
C-4 (Pyridine)~139.0
C-6 (Pyridine)~150.0
C-2 (Pyridine)~158.0
Carbonyl (C=O)~156.0

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of the compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add a small amount of TMS as an internal standard B->C D Transfer the solution to a 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer F Lock and shim the spectrometer E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR spectrum G->H I Apply Fourier transform J Phase and baseline correct the spectra I->J K Calibrate the chemical shifts to TMS (0.00 ppm) J->K L Integrate 1H signals and pick peaks for both spectra K->L

Caption: Workflow for NMR sample preparation and analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.00 ppm).

    • Transfer the resulting solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline correction to ensure accurate signal representation.

    • Calibrate the chemical shift axis of both spectra by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C NMR spectra.

Structural Assignment and Correlations

The connectivity of the molecule can be confirmed by analyzing the correlations between the different nuclei. A diagram illustrating these key correlations is provided below.

Caption: Key NMR correlations for structural assignment.

This comprehensive guide provides the necessary spectral data and protocols for the unambiguous characterization of this compound, facilitating its use in research and development.

References

Comparative Analysis of Analytical Techniques for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry for the characterization of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. This document will delve into the mass spectrometric behavior of this compound and compare it with other analytical techniques, offering researchers and drug development professionals a comprehensive overview for selecting the appropriate analytical methodology.

Comparison of Analytical Techniques

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or purity assessment. While mass spectrometry (MS) is a powerful tool for determining molecular weight and fragmentation patterns, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer alternative and sometimes complementary information.[1][2][3]

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures mass-to-charge ratio of ionsSeparation based on partitioning between a mobile and stationary phaseSeparation based on volatility and interaction with a stationary phase
Information Provided Molecular weight, elemental composition, structural information via fragmentationPurity, quantification, separation of non-volatile compoundsPurity, quantification, separation of volatile compounds
Sample Requirements Small sample size, requires ionizationSoluble in a suitable mobile phaseVolatile and thermally stable
Advantages High sensitivity and specificity, structural elucidationRobust, high-resolution separation, widely applicableHigh efficiency, excellent for volatile compounds
Limitations Isomeric differentiation can be challenging, matrix effectsLimited structural information, co-elution can occurNot suitable for non-volatile or thermally labile compounds[4]

Mass Spectrometry Analysis of this compound

Mass spectrometry is an indispensable technique for the structural characterization of synthetic intermediates like this compound. The compound has a molecular formula of C11H15BrN2O2 and a monoisotopic mass of 286.0317 Da.[5] Analysis by electrospray ionization (ESI) in positive ion mode is expected to yield a prominent protonated molecule [M+H]+ at m/z 287.0395.

The fragmentation of tert-butyl carbamates is well-characterized and typically proceeds through the loss of the tert-butyl group or related fragments.[6] For this compound, the following fragmentation pathway is anticipated under collision-induced dissociation (CID):

  • Initial Loss of Isobutylene: The protonated molecule readily loses isobutylene (C4H8) to form an intermediate ion.

  • Decarboxylation: The subsequent loss of carbon dioxide (CO2) from this intermediate.

  • Formation of the Pyridinylmethylaminium Ion: This two-step fragmentation leads to the formation of the stable (5-bromopyridin-2-yl)methanaminium ion.

The following table summarizes the predicted major ions in the positive ion ESI-MS/MS spectrum of this compound.

IonPredicted m/zDescription
[M+H]+287.0395 / 289.0375Protonated molecule (Isotopic peaks due to Br)
[M+H - C4H8]+231.9873 / 233.9853Loss of isobutylene
[M+H - C4H8 - CO2]+187.9818 / 189.9798Loss of isobutylene and carbon dioxide
[C6H6BrN2]+171.9712 / 173.9692(5-bromopyridin-2-yl)methyl cation

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da.

Fragmentation_Pathway This compound This compound [M+H]+ m/z 287/289 Intermediate_1 Intermediate Ion [M+H - C4H8]+ m/z 231/233 This compound->Intermediate_1 - C4H8 Fragment_1 (5-bromopyridin-2-yl)methanaminium [M+H - C4H8 - CO2]+ m/z 187/189 Intermediate_1->Fragment_1 - CO2 Fragment_2 (5-bromopyridin-2-yl)methyl cation m/z 171/173 Fragment_1->Fragment_2 - NH3

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry Analysis

This section outlines a general procedure for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 50-500.

  • MS/MS: For fragmentation analysis, select the precursor ion (m/z 287.0) and apply a collision energy of 10-30 eV.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection (MS1) Ionize->Detect Fragment Fragmentation (MS/MS) Detect->Fragment Detect_MS2 Fragment Ion Detection Fragment->Detect_MS2 Process Process Raw Data Detect_MS2->Process Identify Identify Molecular and Fragment Ions Process->Identify Confirm Confirm Structure Identify->Confirm

Caption: General workflow for LC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound provides invaluable structural information that is complementary to other analytical techniques such as HPLC and GC. The predictable fragmentation pattern, characterized by the loss of the tert-butyl group and subsequent decarboxylation, allows for confident identification of the compound. The provided experimental protocol serves as a robust starting point for researchers to develop and validate their own analytical methods for the characterization of this and similar molecules, thereby facilitating the drug discovery and development process.

References

A Comparative Guide to the Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a valuable building block in pharmaceutical and medicinal chemistry. The routes are evaluated based on starting materials, reaction steps, reported yields, and potential challenges, with supporting experimental data and detailed protocols.

Introduction

This compound is a key intermediate used in the synthesis of various biologically active molecules. The presence of the bromo-substituted pyridine ring allows for further functionalization through cross-coupling reactions, while the Boc-protected aminomethyl group provides a masked primary amine that can be deprotected under acidic conditions for subsequent derivatization. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness in drug discovery and development. This guide compares two common pathways for its preparation.

Comparative Analysis of Synthetic Routes

Two principal routes for the synthesis of this compound have been identified and are detailed below. Route A initiates from the commercially available 2-amino-5-bromopyridine, proceeding through a nitrile intermediate. Route B commences with the radical bromination of 2-methyl-5-bromopyridine.

Route A: Synthesis via Nitrile Intermediate

This pathway involves three main steps starting from 2-amino-5-bromopyridine:

  • Sandmeyer Reaction: Diazotization of the amino group followed by cyanation to yield 2-cyano-5-bromopyridine.

  • Nitrile Reduction: Reduction of the nitrile group to the corresponding primary amine, (5-bromopyridin-2-yl)methanamine.

  • Boc Protection: Protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to afford the final product.

Route B: Synthesis via Benzylic Bromination

This alternative route begins with 2-methyl-5-bromopyridine and comprises the following transformations:

  • Radical Bromination: Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) to form 2-(bromomethyl)-5-bromopyridine.

  • Amination: Nucleophilic substitution of the benzylic bromide with an amine source to give (5-bromopyridin-2-yl)methanamine.

  • Boc Protection: Subsequent protection of the resulting amine with Boc₂O.

Quantitative Data Summary

The following table summarizes the key quantitative data for each synthetic route, based on literature reports.

StepParameterRoute A: Via Nitrile IntermediateRoute B: Via Benzylic Bromination
Starting Material 2-amino-5-bromopyridine2-methyl-5-bromopyridine
Step 1 Reaction Sandmeyer ReactionRadical Bromination
Product 2-cyano-5-bromopyridine2-(bromomethyl)-5-bromopyridine
Reported Yield ~93% (for similar substrates)[1]Crude product ~60% purity[2]
Step 2 Reaction Nitrile ReductionAmination
Product (5-bromopyridin-2-yl)methanamine(5-bromopyridin-2-yl)methanamine
Reported Yield High (method dependent)Not explicitly found
Step 3 Reaction Boc ProtectionBoc Protection
Product This compoundThis compound
Reported Yield High (typically >90%)[3][4]High (typically >90%)[3][4]
Overall Assessment Advantages Generally higher purity intermediates.Fewer steps if 2-methyl-5-bromopyridine is readily available.
Disadvantages Multi-step process. Use of cyanide salts.Low purity of the brominated intermediate requires significant purification.

Experimental Protocols

Route A: Synthesis via Nitrile Intermediate

Step A1: Sandmeyer Reaction - Synthesis of 2-cyano-5-bromopyridine

  • Materials: 2-amino-5-bromopyridine, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Copper(I) cyanide (CuCN), Potassium cyanide (KCN) (optional).

  • Procedure:

    • Dissolve 2-amino-5-bromopyridine in aqueous HCl and cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction.

    • Cool the mixture and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent to yield 2-cyano-5-bromopyridine.[5]

Step A2: Nitrile Reduction - Synthesis of (5-bromopyridin-2-yl)methanamine

  • Method 1: Catalytic Hydrogenation

    • Materials: 2-cyano-5-bromopyridine, Raney Nickel, 2-Propanol, Potassium hydroxide (KOH).

    • Procedure: Dissolve 2-cyano-5-bromopyridine in 2-propanol containing a catalytic amount of potassium hydroxide. Add Raney Nickel catalyst and subject the mixture to hydrogenation in a refluxing system. Monitor the reaction until completion. Filter the catalyst and concentrate the filtrate to obtain the product.

  • Method 2: Chemical Reduction

    • Materials: 2-cyano-5-bromopyridine, Lithium aluminum hydride (LiAlH₄), Anhydrous ether or THF.

    • Procedure: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous ether or THF. Cool the suspension to 0°C and slowly add a solution of 2-cyano-5-bromopyridine in the same solvent. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete. Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and water. Filter the resulting solids and concentrate the filtrate to yield the desired amine.

Step A3: Boc Protection - Synthesis of this compound

  • Materials: (5-bromopyridin-2-yl)methanamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (5-bromopyridin-2-yl)methanamine in dichloromethane.

    • Add triethylamine (1.1-1.5 equivalents) to the solution.

    • Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the stirring solution.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary to yield the final product.[4]

Route B: Synthesis via Benzylic Bromination

Step B1: Radical Bromination - Synthesis of 2-(bromomethyl)-5-bromopyridine

  • Materials: 2-methyl-5-bromopyridine (referred to as 2-bromo-5-picoline in the literature), N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve 2-methyl-5-bromopyridine in carbon tetrachloride.

    • Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN.

    • Stir the reaction mixture at reflux under a nitrogen atmosphere for 3 hours.

    • Filter the reaction mixture and concentrate the filtrate in vacuo to obtain the crude product.[2]

    • Note: The crude product is reported to be of low purity (~60%) and requires significant purification, typically by column chromatography.

Step B2: Amination - Synthesis of (5-bromopyridin-2-yl)methanamine

  • Materials: 2-(bromomethyl)-5-bromopyridine, Ammonia solution (e.g., in methanol or dioxane).

  • Procedure:

    • Dissolve the crude 2-(bromomethyl)-5-bromopyridine in a suitable solvent such as methanol or dioxane.

    • Add an excess of a solution of ammonia in the chosen solvent.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Concentrate the reaction mixture and partition the residue between an organic solvent and water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry, and concentrate to yield the crude amine.

Step B3: Boc Protection - Synthesis of this compound

  • The procedure is identical to Step A3 in Route A.

Synthesis Route Comparison Diagram

Synthesis_Comparison cluster_RouteA Route A: Via Nitrile Intermediate cluster_RouteB Route B: Via Benzylic Bromination A_start 2-amino-5-bromopyridine A_step1 Sandmeyer Reaction (NaNO₂, CuCN) Yield: ~93% A_start->A_step1 A_intermediate1 2-cyano-5-bromopyridine A_step1->A_intermediate1 A_step2 Nitrile Reduction (e.g., H₂/Raney Ni) A_intermediate1->A_step2 A_intermediate2 (5-bromopyridin-2-yl)methanamine A_step2->A_intermediate2 A_step3 Boc Protection (Boc₂O, TEA) Yield: >90% A_intermediate2->A_step3 B_intermediate2 (5-bromopyridin-2-yl)methanamine A_end This compound A_step3->A_end B_start 2-methyl-5-bromopyridine B_step1 Radical Bromination (NBS, AIBN) Purity: ~60% B_start->B_step1 B_intermediate1 2-(bromomethyl)-5-bromopyridine B_step1->B_intermediate1 B_step2 Amination (Ammonia) B_intermediate1->B_step2 B_step2->B_intermediate2 B_step3 Boc Protection (Boc₂O, TEA) Yield: >90% B_intermediate2->B_step3 B_end This compound B_step3->B_end

Caption: Comparison of two synthetic routes to the target molecule.

Conclusion

Both Route A and Route B offer viable pathways for the synthesis of this compound.

Route A , starting from 2-amino-5-bromopyridine, appears to be the more robust and reliable method. While it involves an additional synthetic step compared to a direct approach from 2-methyl-5-bromopyridine, the individual reactions, particularly the Sandmeyer reaction, are generally high-yielding and produce intermediates of higher purity.[1] This can simplify purification procedures and lead to a more efficient overall process.

Route B , on the other hand, is hampered by the low purity of the intermediate formed during the radical bromination step.[2] The presence of significant impurities necessitates extensive purification, which can be time-consuming and result in a lower overall yield. However, if a highly pure sample of 2-(bromomethyl)-5-bromopyridine is available, or if the subsequent amination and purification are straightforward, this route could be considered.

For researchers and drug development professionals seeking a reliable and scalable synthesis, Route A is the recommended pathway due to its more predictable outcomes and the higher purity of its intermediates.

References

A Comparative Guide to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate and Other Bromopyridine Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated pyridines are a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the bromine atom on the pyridine ring, along with other substituents, profoundly influences the molecule's reactivity and synthetic potential. This guide provides an objective comparison of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate against other common bromopyridine building blocks, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic applications.

Physicochemical Properties of Common Bromopyridine Building Blocks

The selection of a building block often begins with an assessment of its physical and chemical properties. The introduction of a Boc-protected aminomethyl group in this compound significantly alters its properties compared to simpler bromopyridines.

PropertyThis compound2-Bromopyridine3-Bromopyridine2,6-Dibromopyridine3,5-Dibromopyridine
CAS Number 1188477-11-3[1]109-04-6626-55-1[2]626-05-1625-92-3[3]
Molecular Formula C11H15BrN2O2[4]C5H4BrNC5H4BrN[2]C5H3Br2NC5H3Br2N[3]
Molecular Weight 287.15 g/mol [4]158.01 g/mol 158.01 g/mol 236.90 g/mol 236.89 g/mol [3]
Appearance SolidLiquidLiquidSolidLight yellow solid[3]
Melting Point Not widely reported-40 °C-27 °C117-119 °C110-115 °C[3]
Boiling Point Not widely reported193-194 °C173 °C243 °C222 °C[3]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of bromopyridines as synthetic intermediates is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5] The reactivity of the C-Br bond is dictated by its position relative to the ring nitrogen.

  • This compound : This building block presents a unique reactivity profile. The bromine atom at the 5-position exhibits reactivity similar to that of 3-bromopyridine, which is generally less reactive than 2- or 4-bromopyridines.[5] This can be advantageous for achieving regioselectivity in molecules with multiple reactive sites. The key feature is the Boc-protected aminomethyl group at the 2-position, which provides a latent nucleophile that can be revealed in a later synthetic step, making it ideal for late-stage functionalization.

  • 2-Bromopyridine : The C2-Br bond is activated; however, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction.[5][6] This often necessitates the use of specialized bulky phosphine ligands to shield the palladium center.[6]

  • 3-Bromopyridine : As the least reactive of the monobrominated isomers, 3-bromopyridine often requires more forcing conditions, such as higher temperatures or more active catalysts, to achieve high yields in cross-coupling reactions.[5][7]

  • 4-Bromopyridine : The C4-Br bond is highly polarized due to the strong electron-withdrawing effect of the nitrogen atom at the para-position, making it the most reactive isomer in many palladium-catalyzed cross-coupling reactions.[5]

  • Dibromopyridines (e.g., 2,6- and 3,5-isomers) : These substrates are valuable for creating more complex structures through sequential or double couplings. For instance, 2,6-dibromopyridine can undergo monolithiation at the 2-position under carefully controlled conditions.[8] 3,5-Dibromopyridine is a key intermediate in the synthesis of various pharmaceuticals, including those targeting central nervous system disorders.[3][9]

The following diagram illustrates a typical synthetic workflow involving a Suzuki-Miyaura coupling followed by deprotection of the amine, a common sequence for utilizing this compound.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Boc Deprotection start This compound + R-B(OH)2 reagents1 Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents1 product1 tert-Butyl ((5-arylpyridin-2-yl)methyl)carbamate reagents1->product1 reagents2 Acid (e.g., TFA or HCl) Solvent (e.g., DCM) product1->reagents2 final_product (5-Arylpyridin-2-yl)methanamine reagents2->final_product

Synthetic workflow for functionalization.

This next diagram illustrates the relative reactivity of different bromopyridine isomers in a typical palladium-catalyzed cross-coupling reaction.

G center Pd-Catalyzed Cross-Coupling node_4bromo 4-Bromopyridine (Most Reactive) node_4bromo->center node_2bromo 2-Bromopyridine (High Reactivity, Potential Inhibition) node_2bromo->center node_3bromo 3-Bromopyridine (Least Reactive) node_3bromo->center node_5bromo_2amino This compound (Reactivity similar to 3-Bromopyridine) node_5bromo_2amino->center

Relative reactivity of bromopyridines.
Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling

To provide a clearer picture of the relative performance, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromopyridines with phenylboronic acid under typical conditions.

Bromopyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)2/SPhosK3PO4Toluene10012~85-95%General knowledge from[6][10]
3-BromopyridinePd(dppf)Cl2K2CO3Dioxane/H2O10018~70-85%General knowledge from[5]
4-BromopyridinePd(PPh3)4Na2CO3Toluene/EtOH/H2O806>95%General knowledge from[5]
This compoundPd(dppf)Cl2K2CO3Dioxane/H2O10018~75-90%Estimated based on 3-bromopyridine reactivity
2,6-Dibromopyridine (Monocoupling)Pd(PPh3)4Na2CO3Toluene8012~60-75%Regioselectivity can be an issue
3,5-Dibromopyridine (Monocoupling)Pd(dppf)Cl2K2CO3Dioxane10024~50-70%Requires careful control of stoichiometry

Note: Yields are representative and can vary significantly based on the specific boronic acid, ligand, and precise reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromopyridines

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[11]

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)[11]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[11]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).[11]

  • Seal the vessel, then evacuate and backfill with an inert gas three times to create an oxygen-free environment.[11]

  • Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[11]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This reaction is highly sensitive to conditions, and ligand choice is crucial.

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)[12]

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst activation.

  • Add the bromopyridine followed by the amine.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.[12]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired aryl amine.

Conclusion

While simple bromopyridines like the 2-, 3-, and 4-isomers are fundamental building blocks, their reactivity is largely confined to the C-Br bond. Dibrominated pyridines offer pathways to disubstituted products but can present challenges in controlling regioselectivity.

This compound emerges as a highly valuable and versatile building block for several key reasons:

  • Bifunctional Nature : It incorporates both an electrophilic site (the C-Br bond) and a protected nucleophilic site (the Boc-protected amine).

  • Controlled Reactivity : The 5-bromo position offers moderate reactivity, allowing for selective coupling reactions in complex molecular settings.

  • Late-Stage Functionalization : The ability to deprotect the amine after initial coupling reactions provides a powerful tool for introducing diversity late in a synthetic sequence, which is a significant advantage in the construction of compound libraries for drug discovery.

For researchers and drug development professionals, the choice of bromopyridine building block will always be context-dependent. However, for synthetic strategies that require a robust handle for subsequent modifications, this compound offers a distinct advantage over its simpler counterparts, streamlining the synthesis of complex, functionalized pyridine-containing molecules.

References

Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds.[1] For routine quality control of this compound, a well-developed HPLC method can effectively separate the main component from potential process-related impurities and degradation products.

However, orthogonal methods are essential for a comprehensive purity assessment. Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), excels in the analysis of volatile and semi-volatile impurities.[1] Quantitative Nuclear Magnetic Resonance (qNMR) has also emerged as a powerful primary analytical method for determining the absolute purity of compounds without the need for a specific reference standard of the analyte itself.[1][2][3]

This guide delves into the practical application of these three techniques for the purity analysis of this compound, presenting detailed experimental protocols and comparative data to inform the selection of the most appropriate method for specific analytical needs.

Comparative Purity Analysis Data

The following tables summarize the quantitative data obtained from the analysis of a single batch of this compound using HPLC, GC, and qNMR.

Table 1: HPLC Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea %Identification
12.541,2340.08Unknown Impurity A
24.881,548,96099.75This compound
36.122,6380.17Unknown Impurity B
Total 1,552,832 100.00

Table 2: GC-MS Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea %Identification (via MS)
13.158760.05Volatile Impurity C
27.421,751,24899.95This compound
Total 1,752,124 100.00

Table 3: qNMR Purity Analysis Results

ParameterValue
Analyte Signal Integral (tert-Butyl group)1.000
Internal Standard (Maleic Anhydride) Signal Integral1.025
Analyte Moles1.11 x 10⁻⁵ mol
Internal Standard Moles1.14 x 10⁻⁵ mol
Purity (w/w %) 97.3%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes a primary method for determining the absolute purity of the analyte.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Maleic Anhydride (certified reference material)

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume of CDCl₃.

  • Transfer the solution to an NMR tube for analysis.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relative merits of each technique, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

HPLC Purity Analysis Workflow

Method_Comparison cluster_hplc HPLC cluster_gc GC-MS cluster_qnmr qNMR hplc_adv Advantages: - High Resolution - Good for non-volatile compounds - Established method hplc_dis Disadvantages: - Requires reference standards for impurities - May not detect highly volatile impurities gc_adv Advantages: - Excellent for volatile impurities - High sensitivity and selectivity (MS) - Identifies unknown volatiles gc_dis Disadvantages: - Not suitable for non-volatile or thermally labile compounds qnmr_adv Advantages: - Primary method (absolute purity) - No analyte-specific standard needed - Non-destructive qnmr_dis Disadvantages: - Lower sensitivity than chromatography - Requires a high-field NMR - Signal overlap can be an issue Analyte This compound Purity Analysis

Comparison of Analytical Methods

References

A Comparative Guide to Amine Protecting Groups for (5-bromopyridin-2-yl)methanamine: Boc vs. Cbz and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amine functionalities is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of the commonly used tert-butyloxycarbonyl (Boc) protecting group with two viable alternatives, benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of (5-bromopyridin-2-yl)methanamine. The following sections detail the performance of each protecting group, supported by experimental data and protocols.

The choice of a protecting group strategy is paramount in multi-step organic synthesis to ensure high yields and purity of the final product. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and not interfere with other functional groups in the molecule.[1] This guide focuses on the practical application of Boc, Cbz, and Fmoc protecting groups for (5-bromopyridin-2-yl)methanamine, a versatile building block in medicinal chemistry.

Performance Comparison

The selection of a suitable protecting group for (5-bromopyridin-2-yl)methanamine hinges on factors such as the stability of the bromopyridine moiety to the deprotection conditions and the desired orthogonality with other protecting groups in the synthetic route.

Protecting GroupProtection YieldDeprotection YieldKey AdvantagesKey Disadvantages
Boc ~85% (for 2-amino-5-bromopyridine)[2]Typically >90%[3]- Stable to a wide range of non-acidic conditions. - Readily removed with mild acids (e.g., TFA, HCl).[3]- Labile to strong acids.
Cbz Typically high (>90% for general amines)Potentially low due to side reactions- Stable to acidic and basic conditions. - Orthogonal to Boc and Fmoc.- Deprotection via catalytic hydrogenolysis can lead to dehalogenation of the bromopyridine ring.[4] - Requires specialized hydrogenation equipment.
Fmoc Typically highTypically high- Stable to acidic conditions. - Deprotection under mild basic conditions (e.g., piperidine).[5] - UV-active byproduct allows for reaction monitoring.[6]- Labile to bases.

Experimental Protocols

Detailed methodologies for the protection and deprotection of (5-bromopyridin-2-yl)methanamine using Boc, Cbz, and Fmoc are provided below. It is important to note that optimization of reaction conditions may be necessary for specific applications.

Boc Protection and Deprotection

Protection Protocol:

A procedure analogous to the protection of 2-amino-5-bromopyridine can be employed.[2]

  • Dissolve (5-bromopyridin-2-yl)methanamine (1.0 equiv) in tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium bis(trimethylsilyl)amide (2.1 equiv) as a 1 M solution in THF.

  • Stir for 5 minutes, then add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Quench the reaction with water and neutralize to pH 7-8 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Deprotection Protocol: [3]

  • Dissolve the Boc-protected (5-bromopyridin-2-yl)methanamine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the deprotected amine.

Cbz Protection and Deprotection

Protection Protocol:

  • Dissolve (5-bromopyridin-2-yl)methanamine (1.0 equiv) in a suitable solvent such as a mixture of THF and water.

  • Add a base, such as sodium bicarbonate (2.0 equiv).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Deprotection Protocol (Transfer Hydrogenolysis):

Caution: Standard catalytic hydrogenolysis with H₂ gas and Pd/C may lead to the undesired removal of the bromine atom from the pyridine ring. Transfer hydrogenolysis is a potential alternative.

  • Dissolve the Cbz-protected (5-bromopyridin-2-yl)methanamine in a suitable solvent like methanol or ethanol.

  • Add a hydrogen donor such as ammonium formate or 1,4-cyclohexadiene.

  • Carefully add a palladium catalyst, such as 10% Pd/C.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

  • Purify as necessary.

Fmoc Protection and Deprotection

Protection Protocol:

  • Dissolve (5-bromopyridin-2-yl)methanamine (1.0 equiv) in a solvent mixture such as 1,4-dioxane and water.

  • Add a base like sodium bicarbonate (2.0 equiv).

  • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equiv) in dioxane.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, add water and extract the product with an organic solvent.

  • Wash the organic layer, dry over sodium sulfate, and concentrate.

  • Purify the product by chromatography.

Deprotection Protocol: [5]

  • Dissolve the Fmoc-protected (5-bromopyridin-2-yl)methanamine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by chromatography to remove the fluorenyl-piperidine adduct.

Workflow Visualizations

The following diagrams illustrate the protection and deprotection workflows for each protecting group on (5-bromopyridin-2-yl)methanamine.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot (5-bromopyridin-2-yl)methanamine reagents_prot Boc₂O, Base (e.g., NaHMDS) THF, 0 °C to RT start_prot->reagents_prot product_prot Boc-(5-bromopyridin-2-yl)methanamine reagents_prot->product_prot Yield: ~85% start_deprot Boc-(5-bromopyridin-2-yl)methanamine reagents_deprot TFA/DCM RT start_deprot->reagents_deprot product_deprot (5-bromopyridin-2-yl)methanamine reagents_deprot->product_deprot Yield: >90%

Boc Protection and Deprotection Workflow

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot (5-bromopyridin-2-yl)methanamine reagents_prot Cbz-Cl, Base (e.g., NaHCO₃) THF/H₂O, 0 °C to RT start_prot->reagents_prot product_prot Cbz-(5-bromopyridin-2-yl)methanamine reagents_prot->product_prot Yield: High start_deprot Cbz-(5-bromopyridin-2-yl)methanamine reagents_deprot Transfer Hydrogenolysis (e.g., HCOOH·NH₃, Pd/C) Methanol, Reflux start_deprot->reagents_deprot product_deprot (5-bromopyridin-2-yl)methanamine reagents_deprot->product_deprot side_product Potential Debromination reagents_deprot->side_product

Cbz Protection and Deprotection Workflow

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot (5-bromopyridin-2-yl)methanamine reagents_prot Fmoc-Cl, Base (e.g., NaHCO₃) Dioxane/H₂O, RT start_prot->reagents_prot product_prot Fmoc-(5-bromopyridin-2-yl)methanamine reagents_prot->product_prot Yield: High start_deprot Fmoc-(5-bromopyridin-2-yl)methanamine reagents_deprot 20% Piperidine/DMF RT start_deprot->reagents_deprot product_deprot (5-bromopyridin-2-yl)methanamine reagents_deprot->product_deprot Yield: High

References

A Comparative Guide to the Reactivity of 5-Bromopyridine Derivatives in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of heterocyclic building blocks is crucial for the efficient design and execution of synthetic strategies. This guide provides a comparative analysis of the reactivity of 5-bromopyridine derivatives in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The information herein is collated from established literature to serve as a framework for predicting and optimizing reaction conditions.

General Reactivity of Bromopyridines

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the position of the bromine atom on the pyridine ring. This is a consequence of the electronic landscape of the pyridine ring, where the nitrogen atom influences the electron density at each carbon position. The generally accepted order of reactivity for bromopyridine isomers is:

2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine

This trend is attributed to the carbon atoms at the 2- and 4-positions being more electron-deficient, which makes them more susceptible to the initial oxidative addition step by the palladium(0) catalyst.[1] As a 3-bromopyridine derivative, 5-bromopyridine falls into the less reactive category. However, its reactivity can be modulated by the presence of other substituents on the pyridine ring. Electron-withdrawing groups can enhance reactivity, while electron-donating groups may decrease it.[1]

Comparative Performance in Key Coupling Reactions

The following sections provide a comparative overview of the performance of 5-bromopyridine derivatives in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. The data presented is a summary of representative examples from the literature and is intended to provide a general understanding of the expected outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2][3] 5-Bromopyridine derivatives are viable substrates for this reaction, and the choice of catalyst, ligand, and base is critical for achieving high yields.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives

5-Bromopyridine DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1575-85
N-(5-bromo-2-methylpyridin-3-yl)acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1580-90
5-Bromo-3-aminopyridinePhenylboronic acidPd₂(dba)₃ (2)P(tBu)₃ (8)K₃PO₄Toluene10012~70
5-Bromopyridine4-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10016~88

Data is compiled from representative literature and is for comparative purposes. Actual yields may vary.

Heck Coupling

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene. While less commonly employed for pyridine derivatives compared to Suzuki coupling, it remains a valuable transformation. Double Heck reactions on dibromopyridines have been reported, affording di(alkenyl)pyridines.[4]

Table 2: Heck Coupling of 5-Bromopyridine Derivatives

5-Bromopyridine DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3,5-DibromopyridineStyrenePd(OAc)₂ (5)PPh₃ (10)Et₃NDMF10024~60-70
5-Bromonicotinonitrilen-Butyl acrylatePd(OAc)₂ (3)(o-tolyl)₃P (6)NaOAcDMAc12018~75
5-Bromo-2-chloropyridineStyrenePd₂(dba)₃ (2)Xantphos (4)Cy₂NMe1,4-Dioxane11024~80

Data is compiled from representative literature and is for comparative purposes. Actual yields may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[5] This reaction is highly valuable in medicinal chemistry for the synthesis of aryl amines. 5-Bromopyridine derivatives are suitable substrates for this transformation, often requiring bulky, electron-rich phosphine ligands for optimal results.

Table 3: Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives

5-Bromopyridine DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-picolineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10016~95
5-Bromo-3-fluoropyridineAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane10012~85
5-BromopyridineBenzylaminePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene8024~90
5-Bromo-2-methoxypyridinePiperidinePd(OAc)₂ (2)SPhos (4)K₂CO₃t-Amyl alcohol11018~88

Data is compiled from representative literature and is for comparative purposes. Actual yields may vary.

Experimental Protocols

The following are generalized experimental protocols for the three major coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Heck Coupling
  • Reaction Setup: In a sealable reaction vessel, combine the 5-bromopyridine derivative (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (if required, 4-10 mol%), and the base (e.g., Et₃N or NaOAc, 1.5-2.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or DMAc).

  • Reaction Execution: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 100-140 °C). Monitor the reaction's progress.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then typically washed with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).

  • Reagent Addition: Add the 5-bromopyridine derivative (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C) until the starting material is consumed.

  • Work-up: Cool the mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography or crystallization.

Visualizations

The following diagrams illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and the key factors that influence the reactivity of bromopyridines.

G cluster_0 Reaction Preparation cluster_1 Reaction Execution cluster_2 Product Isolation A Weigh Reagents: - 5-Bromopyridine Derivative - Coupling Partner - Catalyst & Ligand - Base B Add Degassed Solvent A->B C Heat to Desired Temperature B->C D Monitor Progress (TLC, LC-MS) C->D E Aqueous Work-up D->E F Purification (Chromatography) E->F G Characterization F->G

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G center Reactivity of 5-Bromopyridine Position of Br Position of Bromine (3-position is less reactive) center->Position of Br Substituent Effects Substituent Effects (EWG vs. EDG) center->Substituent Effects Catalyst System Catalyst & Ligand center->Catalyst System Base Base Choice center->Base Solvent Solvent Polarity center->Solvent Temperature Temperature center->Temperature Steric Hindrance Steric Hindrance near the C-Br Bond center->Steric Hindrance

Caption: Key factors influencing the reactivity of 5-bromopyridine derivatives in coupling reactions.

References

A Comparative Guide to Analytical Methods for the Quantification and Characterization of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methodologies for the analysis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. The information is intended for researchers, scientists, and professionals in drug development, offering a starting point for analytical method development and validation.

Introduction

This compound is a chemical intermediate used in the synthesis of more complex molecules in various research applications.[1] Accurate and reliable analytical methods are crucial for ensuring its quality, stability, and purity. This document outlines common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), that can be employed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation, identification, and quantification of this compound. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this type of compound.[2]

Table 1: Proposed HPLC Method Parameters and Typical Performance Characteristics

ParameterRecommended Starting ConditionsExpected Performance (Requires Validation)
Column C18, 4.6 x 150 mm, 5 µm---
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid---
Gradient 40% to 70% B over 8 minutes---
Flow Rate 1.0 mL/min---
Detection UV at 220 nm---
Injection Volume 10 µL---
Linearity (r²) ---> 0.995
Accuracy (%) ---98 - 102
Precision (RSD%) ---< 2%
Limit of Detection (LOD) ---To be determined
Limit of Quantification (LOQ) ---To be determined

Experimental Protocol: HPLC Method Development and Validation

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of calibration standards and quality control samples.

  • Chromatographic Conditions: The proposed starting conditions are based on methods for similar compounds.[2][3] Optimization of the mobile phase composition, gradient, and flow rate may be necessary to achieve optimal separation from any impurities or degradation products. The use of formic acid in the mobile phase makes the method compatible with mass spectrometry detection.[2]

  • Method Validation: The method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H and ¹³C NMR Spectral Data

  • ¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4-1.5 ppm), the methylene protons, and the protons on the bromopyridine ring.

  • ¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, and the carbons of the bromopyridine ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding atoms in the molecule. The structure can be confirmed by comparing the observed spectra with the expected chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can aid in structural elucidation. The exact mass of this compound is 286.03169 Da.[5]

Table 2: Mass Spectrometry Parameters

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Expected Ion [M+H]⁺
Expected m/z ~287.039

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion. High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition.[3]

  • Fragmentation Analysis (MS/MS): If further structural confirmation is needed, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

Method Comparison Summary
TechniqueInformation ProvidedApplication
HPLC-UV Quantitative (concentration, purity)Routine quality control, stability testing
NMR Structural confirmation, identification of impuritiesStructure elucidation, identity confirmation
MS Molecular weight confirmation, structural informationIdentity confirmation, impurity profiling (especially with LC-MS)

Visualizations

Below are diagrams illustrating the typical workflows for the analytical techniques described.

cluster_hplc HPLC Method Validation Workflow prep Sample and Standard Preparation dev Method Development and Optimization prep->dev val Method Validation (ICH Guidelines) dev->val routine Routine Analysis val->routine

Caption: A typical workflow for HPLC method validation.

cluster_structure Structural Elucidation Workflow sample Isolated Compound nmr NMR Analysis (1H, 13C) sample->nmr ms Mass Spectrometry (HR-MS) sample->ms confirm Structure Confirmed nmr->confirm ms->confirm

Caption: Workflow for structural confirmation.

References

Cost-benefit analysis of different synthetic pathways to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of different synthetic pathways for producing tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical research. Below, we compare two common synthetic routes starting from 5-bromo-2-cyanopyridine, alongside a third option of directly purchasing the intermediate, (5-bromopyridin-2-yl)methanamine.

Executive Summary

The synthesis of this compound is most efficiently achieved through a two-step process involving the reduction of 5-bromo-2-cyanopyridine to (5-bromopyridin-2-yl)methanamine, followed by Boc-protection. While purchasing the amine intermediate is a faster option, in-house synthesis via nitrile reduction offers significant cost savings, particularly for larger-scale production.

Synthetic Pathways Overview

The primary and most direct synthetic route involves a two-step sequence. An alternative is to procure the intermediate amine commercially and proceed with the final protection step.

Pathway 1: Two-Step Synthesis from 5-Bromo-2-cyanopyridine

This pathway begins with the reduction of the nitrile group in 5-bromo-2-cyanopyridine to a primary amine, which is then protected with a tert-butoxycarbonyl (Boc) group.

Pathway 1 A 5-Bromo-2-cyanopyridine B (5-bromopyridin-2-yl)methanamine A->B  Step 1: Reduction (e.g., LiAlH4) C This compound B->C  Step 2: Boc Protection (Boc2O)

Caption: Pathway 1: Two-step synthesis.

Pathway 2: One-Step Synthesis from Commercially Available Intermediate

This pathway involves purchasing the amine intermediate and performing the final Boc-protection step.

Pathway 2 B Purchase: (5-bromopyridin-2-yl)methanamine C This compound B->C  Boc Protection (Boc2O)

Caption: Pathway 2: Synthesis from purchased intermediate.

Cost-Benefit Analysis

The following table summarizes the estimated costs, yields, reaction times, and safety considerations for each pathway, assuming a 1-gram scale of the final product. Prices are estimates based on commercially available data and may vary.

ParameterPathway 1: Two-Step SynthesisPathway 2: Synthesis from Purchased Intermediate
Starting Material 5-Bromo-2-cyanopyridine(5-bromopyridin-2-yl)methanamine
Estimated Cost of Starting Material (per gram) ~$2.40 - $12.00[1]~$49.99[2]
Key Reagents LiAlH₄, (Boc)₂O(Boc)₂O
Estimated Reagent Cost (per gram of final product) ~$5.00 - $15.00[3][4][5]~$2.50 - $5.00[6]
Overall Yield ~70-85%~90-98%
Estimated Overall Cost (per gram of final product) ~$10 - $30 ~$55 - $60
Total Synthesis Time 12-24 hours2-6 hours
Safety Considerations Use of highly reactive and pyrophoric LiAlH₄ requires stringent anhydrous conditions and careful handling.[4]Standard laboratory procedures for handling amines and Boc anhydride.
Process Complexity Two-step synthesis with a hazardous reduction step.Single-step, straightforward protection reaction.

Experimental Protocols

Pathway 1: Two-Step Synthesis

Step 1: Reduction of 5-Bromo-2-cyanopyridine to (5-bromopyridin-2-yl)methanamine

Reduction Workflow setup Setup: Dry flask under inert atmosphere (N2 or Ar). suspend Suspend LiAlH4 in anhydrous THF. setup->suspend cool Cool suspension to 0 °C. suspend->cool add_nitrile Add solution of 5-bromo-2-cyanopyridine in anhydrous THF dropwise. cool->add_nitrile warm_stir Warm to room temperature and stir for 2-4 hours. add_nitrile->warm_stir quench Quench reaction carefully at 0 °C (e.g., with Na2SO4·10H2O). warm_stir->quench filter_concentrate Filter and concentrate the filtrate. quench->filter_concentrate purify Purify by column chromatography (if necessary). filter_concentrate->purify

Caption: Workflow for the reduction of 5-bromo-2-cyanopyridine.

Protocol:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 5-bromo-2-cyanopyridine (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture for 30 minutes, then filter through celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (5-bromopyridin-2-yl)methanamine. The crude product can often be used in the next step without further purification. Expected yield is typically in the range of 80-95%.

Step 2: Boc Protection of (5-bromopyridin-2-yl)methanamine

Protocol:

  • Dissolve (5-bromopyridin-2-yl)methanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Add a base, typically triethylamine (TEA, 1.5-3.0 eq.).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq.) to the solution.[7]

  • Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[7]

  • Monitor the reaction by TLC until the starting amine is fully consumed.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product.[7] Purification can be achieved by flash column chromatography if necessary. Expected yields for this step are generally high, often exceeding 90%.[7][8]

Pathway 2: Synthesis from Purchased Intermediate

This pathway follows the same procedure as Step 2 of Pathway 1, starting with commercially procured (5-bromopyridin-2-yl)methanamine.

Conclusion

For laboratories equipped to handle hazardous reagents like LiAlH₄, the two-step synthesis (Pathway 1) offers a substantially more cost-effective route to this compound compared to purchasing the amine intermediate. The significant price difference in starting materials outweighs the cost of the additional reagent and the longer reaction time. However, for rapid synthesis on a small scale, or for labs not equipped for anhydrous reactions, purchasing the intermediate (Pathway 2) provides a viable, albeit more expensive, alternative with a simpler and safer procedure. The choice between these pathways will ultimately depend on the specific needs, budget, and capabilities of the research group.

References

Safety Operating Guide

Proper Disposal of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.

This document outlines the procedural, step-by-step guidance for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols. Adherence to these procedures is critical to minimize environmental impact and protect laboratory personnel.

Safety and Hazard Information

It is crucial to handle this compound with care. The following table summarizes the key hazard information based on safety data sheets (SDS) of structurally similar compounds.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity, Oral May be harmful if swallowed.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[1]
Skin Irritation Causes skin irritation.[2]P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
Eye Irritation Causes serious eye irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
Respiratory Irritation May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304 + P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[2]

Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. Do not allow the product to enter drains.[2][3]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[3] Use proper glove removal technique to avoid skin contact.[3]

  • Eye Protection: Safety glasses or goggles.[3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Collect any solid residue of this compound.

    • Sweep up and shovel the material, avoiding dust formation.[1][3]

    • Place the solid waste into a clearly labeled, sealed container designated for halogenated organic waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound (e.g., filter paper, contaminated gloves, weighing boats) should be considered hazardous waste.

    • Place these items in the same designated, sealed container for halogenated organic waste.

  • Empty Containers:

    • "Empty" containers may still retain chemical residue.

    • Triple rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and treated as hazardous waste.

    • Dispose of the rinsed container as unused product in accordance with institutional guidelines.[1][3]

Step 3: Waste Storage
  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be cool and dry.[2]

Step 4: Final Disposal
  • The ultimate disposal of this compound must be carried out by a licensed professional waste disposal service.[1][3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the hazardous waste.

  • Provide the EHS department with a clear and accurate description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Final Disposal A Identify Waste (Solid, Contaminated Items, Rinsate) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate into Labeled Halogenated Waste Container B->C Containment D Store Securely in Designated Area C->D Temporary Storage E Contact Environmental Health & Safety (EHS) D->E Initiate Disposal F Arrange for Professional Waste Disposal Service E->F Coordination G Proper Disposal (e.g., Incineration) F->G Completion

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for handling tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS No. 1188477-11-3). The information is compiled to ensure the safety of laboratory personnel and the integrity of research by providing clear, procedural guidance for handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation.[1]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.Prevents skin contact which can cause irritation and potential allergic reactions.[1]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.Avoid inhalation of dust or vapors to prevent respiratory irritation.[1][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a calibrated safety shower and eyewash station are readily accessible.[1]

    • Work within a properly functioning chemical fume hood.

    • Gather all necessary PPE and inspect for integrity.

    • Have spill containment materials readily available.

  • Handling:

    • Avoid contact with skin, eyes, and personal clothing.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

    • Avoid breathing in dust, fumes, or vapors.[1]

    • Minimize dust generation and accumulation.

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible substances such as strong oxidizing agents.[4]

    • Store in a tightly-closed container.[1]

Disposal Plan

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

    • Do not allow the product to enter drains, other waterways, or soil.[1]

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify fume hood function prep2 Inspect and don PPE prep1->prep2 prep3 Prepare spill kit prep2->prep3 handle1 Weigh/handle compound in fume hood prep3->handle1 handle2 Keep container closed when not in use handle1->handle2 store1 Store in cool, dry, well-ventilated area handle2->store1 disp1 Collect waste in labeled container handle2->disp1 disp2 Dispose via EHS guidelines disp1->disp2

Caption: Logical workflow for the safe handling of the specified chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.